{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Beschreibung
Eigenschaften
Molekularformel |
C8H15F3N2O |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
[4-(2,2,2-trifluoroethylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)5-13-7(6-14)1-3-12-4-2-7/h12-14H,1-6H2 |
InChI-Schlüssel |
QWUVTCAQGRBOIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CO)NCC(F)(F)F |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, a piperidine derivative with significant potential in medicinal chemistry. By integrating a trifluoroethyl moiety, this compound is poised for enhanced metabolic stability and modulated physicochemical properties, making it a person of interest for novel therapeutic development. This document will delve into its physicochemical characteristics, propose a detailed synthetic pathway, outline methods for its analytical characterization, and explore its potential pharmacological applications.
Molecular Overview and Physicochemical Properties
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol is a unique molecule that combines the structural rigidity of a 4-substituted piperidine ring with the influential electronic and metabolic properties of a trifluoroethyl group. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to interact with a wide range of biological targets.[1] The introduction of a trifluoroethyl group can significantly alter a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[2][3][4]
While experimental data for this specific compound is not extensively available in the public domain, we can predict its key physicochemical properties based on its structural components and data from related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| IUPAC Name | {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol | Systematic nomenclature. |
| CAS Number | Dihydrochloride salt: Not available in search results. Free base: Not available in search results. A related compound, 4-[[(2,2,2-Trifluoroethyl)amino]methyl]-4-piperidinemethanol has the CAS number 1673527-26-8.[5] | The dihydrochloride salt is a common form for amine-containing compounds.[6][7] |
| Molecular Formula | C8H15F3N2O | Derived from the chemical structure.[7] |
| Molecular Weight | 212.21 g/mol | Calculated from the molecular formula.[7] |
| Melting Point | Predicted to be a solid at room temperature. | Similar piperidine derivatives are solids with melting points ranging from 55-59 °C.[8] |
| Boiling Point | > 200 °C (Predicted) | High polarity and potential for hydrogen bonding suggest a high boiling point. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, DMSO) and sparingly soluble in water. The dihydrochloride salt is expected to have higher water solubility. | The presence of polar functional groups (hydroxyl, amino) suggests solubility in polar solvents. |
| pKa | 8-9 (Predicted for the piperidine nitrogen) | The electron-withdrawing trifluoroethyl group is expected to lower the basicity of the exocyclic amine, while the piperidine nitrogen's pKa will be in the typical range for cyclic amines. |
| logP | 1.5 - 2.5 (Predicted) | The trifluoroethyl group increases lipophilicity, but the presence of polar hydroxyl and amino groups will moderate this effect. |
Synthesis and Purification
A plausible synthetic route to {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol can be designed starting from commercially available 1-Boc-4-piperidone. The proposed multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 1-Boc-4-amino-4-(aminomethyl)piperidine (Reduction)
-
To a suspension of lithium aluminum hydride (LiAlH4, 3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-Boc-4-amino-4-cyanopiperidine (1 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench cautiously with water, followed by 15% aqueous sodium hydroxide and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude diamine, which can be used in the next step without further purification.
Step 3: Synthesis of 1-Boc-4-[(2,2,2-trifluoroethyl)amino]-4-(hydroxymethyl)piperidine (Reductive Amination)
-
Dissolve 1-Boc-4-amino-4-(aminomethyl)piperidine (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).
-
Add trifluoroacetaldehyde ethyl hemiacetal (1.1 equivalents) and sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol (Boc Deprotection)
-
Dissolve the Boc-protected intermediate (1 equivalent) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product can be purified by recrystallization or precipitation to obtain the desired salt or neutralized to yield the free base.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol.
Caption: A standard workflow for the analytical characterization of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the hydroxymethyl group, and the methylene protons adjacent to the trifluoromethyl group, which will likely appear as a quartet due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon spectrum will confirm the presence of all eight carbon atoms in the molecule, with the trifluoromethyl carbon appearing at a characteristic downfield shift.
-
¹⁹F NMR: The fluorine NMR will show a characteristic signal, likely a triplet, for the CF3 group.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will be used to determine the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the expected parent ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching of the hydroxyl and amino groups, as well as C-F stretching bands.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be employed to determine the purity of the final compound.
Potential Applications and Pharmacological Relevance
The unique structural features of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol suggest several potential applications in drug discovery.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The introduction of the trifluoroethyl group can enhance blood-brain barrier permeability due to increased lipophilicity, making this compound a candidate for targeting CNS receptors.
-
Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation, a common metabolic pathway for many drugs.[3] By replacing a metabolically labile group with a trifluoroethyl group, the metabolic stability of a potential drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability.[2][3]
-
Enzyme Inhibition: The trifluoroethylamino moiety could act as a bioisostere for other functional groups, potentially interacting with the active sites of various enzymes. For instance, related 4-aminopiperidine derivatives have been investigated as CCR5 antagonists for HIV-1 entry inhibition.[9]
-
Sigma Receptor Modulation: Piperidine derivatives are known to interact with sigma receptors, which are implicated in a variety of cellular functions and are targets for cancer and neurological disorders.[10][11]
The development of novel piperidine derivatives like {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol holds promise for the discovery of new therapeutic agents with improved pharmacological profiles. Further investigation into its biological activity is warranted to fully elucidate its potential.
Conclusion
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol represents a promising scaffold for medicinal chemistry exploration. This guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed synthetic strategy, and a robust plan for its analytical characterization. The strategic incorporation of a trifluoroethyl group onto the versatile 4-aminopiperidine-4-methanol core suggests the potential for developing novel therapeutic agents with enhanced metabolic stability and desirable pharmacokinetic properties. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (2004, July 16). Bioorganic & Medicinal Chemistry Letters. [Link]
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Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives - ResearchGate. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Molecules. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Hovione. [Link]
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{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride - cas号查询. ChemWhat. [Link]
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[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | C8H14F3NO | CID 52274441 - PubChem. PubChem. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. ChemistrySelect. [Link]
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[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol - NextSDS. NextSDS. [Link]
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1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid | C13H20F3NO5 | CID 45792146 - PubChem. PubChem. [Link]
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[1-(2,2-difluoroethyl)piperidin-4-yl]methanol — Chemical Substance Information - NextSDS. NextSDS. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]
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Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - ResearchGate. (2016, October 14). Journal of Medicinal Chemistry. [Link]
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Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI. (2026, January 27). Molecules. [Link]
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ResearchGate. [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. Journal of the Mexican Chemical Society. [Link]
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A Predictive Structural and Conformational Analysis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its three-dimensional conformation being a critical determinant of biological activity.[1] This technical guide provides a comprehensive, predictive analysis of the crystal structure and 3D conformation of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, a novel piperidine derivative of interest in drug discovery. In the absence of an experimentally determined crystal structure, this document synthesizes foundational principles of stereochemistry, computational modeling insights, and analogous structural data to construct a robust theoretical framework. We will explore the probable synthetic pathways, predict the most stable conformational isomers, and outline the experimental and computational methodologies required for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of functionalized piperidine derivatives.
Introduction: The Significance of Piperidine Conformation in Drug Design
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products.[1] Its chair-like conformation, akin to cyclohexane, minimizes torsional and angular strain. However, the resident nitrogen atom introduces a layer of complexity, influencing the ring's electronic and steric properties. The conformational equilibrium of piperidine derivatives, particularly the orientation of substituents in axial or equatorial positions, profoundly impacts their interaction with biological targets.[1]
The subject of this guide, {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, presents a unique conformational landscape due to the interplay of several key structural features:
-
A 4,4-Disubstituted Piperidine Core: This substitution pattern locks the piperidine ring and prevents ring inversion, leading to a more defined set of possible conformations.
-
An N-(2,2,2-Trifluoroethyl) Substituent: The electron-withdrawing trifluoromethyl group can significantly alter the basicity of the piperidine nitrogen and introduce unique steric and electronic interactions.[2]
-
A C4-amino and C4-hydroxymethyl Group: These functional groups can participate in intramolecular hydrogen bonding, further influencing the preferred conformation.
A thorough understanding of the 3D structure of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic properties, and for guiding the rational design of new chemical entities.
Proposed Synthesis Pathway
While a specific synthesis for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol has not been reported, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 4-substituted-4-aminopiperidine derivatives.[3] A potential pathway, outlined below, utilizes a Curtius rearrangement as a key step.
Figure 1. Proposed synthetic pathway for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol.
This multi-step synthesis begins with a commercially available starting material and employs robust and well-documented chemical transformations, making it a practical approach for laboratory-scale synthesis.
Predicted 3D Conformation and Structural Analysis
The conformational preference of the piperidine ring is a delicate balance of steric and electronic effects. For {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, we predict the following key structural features:
Piperidine Ring Conformation
The piperidine ring will almost certainly adopt a chair conformation to minimize steric strain.[1] The 4,4-disubstitution pattern prevents ring inversion, leading to two possible chair conformers. The relative stability of these conformers will be dictated by the axial or equatorial orientation of the substituents on the nitrogen and the C4 carbon.
Substituent Orientation
-
N-(2,2,2-Trifluoroethyl) Group: The bulky and electron-withdrawing trifluoroethyl group on the nitrogen atom will have a significant impact. Generally, large N-substituents prefer an equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6.[1] Therefore, the most stable conformer is expected to have the trifluoroethyl group in the equatorial position .
-
C4-Substituents: The relative orientation of the amino and hydroxymethyl groups at the C4 position is critical. There are two primary possibilities:
-
Axial Amino, Equatorial Hydroxymethyl: This conformation might be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.
-
Equatorial Amino, Axial Hydroxymethyl: This arrangement would place the bulkier hydroxymethyl group in a less sterically hindered position.
-
The energetic preference between these two will be subtle and likely influenced by solvent effects.[4][5]
Figure 2. Predicted equilibrium between the two most stable chair conformers. (Note: Images are illustrative as no experimental structure exists).
Influence of the Trifluoroethyl Group
The trifluoroethyl group introduces significant electronic effects. The strong electron-withdrawing nature of the CF3 group will decrease the basicity of the piperidine nitrogen. This can influence intermolecular interactions and receptor binding. Computationally, the presence of fluorine atoms can lead to complex stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, which can stabilize specific conformations.[4][5][6]
Recommended Methodologies for Structural Elucidation
To empirically validate the predicted conformation and obtain a definitive crystal structure, a combination of experimental and computational techniques is essential.
Experimental Protocols
This is the gold standard for determining the 3D structure of a molecule in the solid state.[7]
Step-by-Step Protocol:
-
Crystal Growth:
-
Synthesize and purify the compound to >98% purity.
-
Screen various solvents and solvent combinations (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water or hexane) for crystal growth.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to obtain single crystals of suitable quality for diffraction.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a modern X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Data should be collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine all non-hydrogen and hydrogen atoms.
-
NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[1]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1D NMR (¹H and ¹³C): Acquire high-resolution 1D spectra to confirm the chemical structure and purity.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which is crucial for conformational analysis. The presence or absence of specific NOE cross-peaks can differentiate between axial and equatorial substituents.
-
Computational Modeling Workflow
Computational chemistry provides invaluable insights into the relative energies of different conformers and complements experimental data.[1]
Figure 3. A typical computational workflow for conformational analysis.
Detailed Steps:
-
Conformational Search: Perform a systematic or stochastic search to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculations: Calculate the relative energies of the optimized conformers to identify the most stable structures.
-
Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM) to better mimic experimental conditions.[4][5]
-
NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.
Predicted Physicochemical Properties
The introduction of the trifluoroethyl group is expected to significantly influence the physicochemical properties of the parent 4-amino-4-(hydroxymethyl)piperidine.
| Property | Predicted Effect of Trifluoroethyl Group | Rationale |
| pKa | Decrease | The electron-withdrawing CF3 group reduces the electron density on the piperidine nitrogen, making it less basic. |
| LogP/LogD | Increase | The trifluoromethyl group is highly lipophilic, which is expected to increase the overall lipophilicity of the molecule.[2] |
| Metabolic Stability | Increase | The C-F bond is very strong, and the trifluoromethyl group can block potential sites of metabolism. |
| Membrane Permeability | Potentially Increased | Higher lipophilicity can lead to improved membrane permeability, although this is also dependent on other factors like polar surface area. |
Table 1. Predicted impact of the N-(2,2,2-trifluoroethyl) substituent on the physicochemical properties of the molecule.
Conclusion
While an experimental crystal structure of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol is not yet available, a comprehensive theoretical and predictive analysis provides a strong foundation for understanding its three-dimensional conformation and physicochemical properties. The piperidine ring is expected to adopt a chair conformation with the N-(2,2,2-trifluoroethyl) group in an equatorial position. The precise orientation of the C4-substituents will likely be a fine balance between steric and electronic factors, including the potential for intramolecular hydrogen bonding.
The methodologies outlined in this guide, combining organic synthesis, single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling, provide a clear roadmap for the empirical determination of this molecule's structure. Such a detailed structural understanding is a critical prerequisite for its successful development in any drug discovery program.
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
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Pharmacokinetic Profiling of Fluorinated Piperidine Scaffolds: A Mechanistic Guide to ADME Optimization
Executive Summary
The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, the high basicity of the unsubstituted piperidine secondary amine (pKa ~10.0) often leads to suboptimal pharmacokinetic (PK) properties, including poor membrane permeability, lysosomal trapping, and off-target cardiotoxicity via hERG channel inhibition.
To circumvent these liabilities, medicinal chemists frequently employ strategic fluorination. As the most electronegative element, fluorine exerts profound inductive effects that modulate basicity, lipophilicity, and metabolic stability without introducing significant steric bulk[1]. This whitepaper provides an in-depth mechanistic analysis and practical profiling guide for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of fluorinated piperidine scaffolds.
Mechanistic Foundations: The Causality of Fluorination
Understanding why we fluorinate is critical to interpreting PK data. The introduction of fluorine into a molecule as a hydrogen isostere modulates pharmacokinetic properties by improving metabolic stability, varying lipophilicity, and altering molecular conformation[2].
Basicity Attenuation and hERG Mitigation
The primary driver for fluorinating piperidines is the attenuation of amine basicity. Fluorine substitution in the vicinity of an amine center pulls electron density away from the nitrogen via σ -inductive effects, destabilizing the protonated ammonium form[3].
-
The pKa Shift: In open-chain or piperidine systems, fluorination at the β -position to an amine decreases the pKa by approximately 1.5 to 1.7 units for each additional fluorine atom[3].
-
Safety Causality: The hERG potassium channel, a primary anti-target for cardiotoxicity, preferentially binds lipophilic, positively charged amines. By lowering the pKa of the piperidine nitrogen from ~10.0 to ~7.5, the fraction of protonated molecules at physiological pH (7.4) drops significantly. This reduction in basicity directly correlates to a decreased affinity for hERG channels, thereby mitigating cardiac toxicity risks[2].
Conformational Control: The Electrostatic Gauche Effect
Fluorination does not merely change electronic distribution; it dictates 3D conformation. Fluorinated piperidines often exhibit a strong preference for the axial conformation due to stabilizing C−F⋯N+ charge-dipole interactions[4]. This "electrostatic gauche effect" rigidifies the ring, reducing the entropic penalty upon target binding and influencing how the molecule interacts with metabolic enzymes like Cytochrome P450s (CYPs).
Metabolic Shielding
The C−F bond (approx. 116 kcal/mol) is significantly stronger than the C−H bond (approx. 98 kcal/mol). Strategic placement of fluorine at metabolically labile sites (e.g., the 3- or 4-positions of the piperidine ring) blocks CYP450-mediated oxidation and dealkylation, extending the in vivo half-life of the scaffold[3].
Logical pathway of piperidine fluorination optimizing PK and safety profiles.
Quantitative Impact on Physicochemical Properties
To contextualize the theoretical benefits, Table 1 summarizes the typical physicochemical and PK shifts observed when transitioning from a standard piperidine to mono- and di-fluorinated analogs.
Table 1: Comparative Physicochemical Data for Piperidine Scaffolds
| Scaffold Type | Substituent | Approx. pKa | LogD (pH 7.4) | hERG IC50 ( μ M) | HLM Intrinsic Clearance ( μ L/min/mg) |
| Unsubstituted | None | 10.0 - 10.5 | -0.5 to 0.5 | < 5 (High Risk) | > 50 (Rapid clearance) |
| Mono-fluorinated | 3-Fluoro | 8.3 - 8.8 | 0.8 to 1.5 | 10 - 20 (Moderate) | 20 - 40 (Moderate) |
| Di-fluorinated | 3,3-Difluoro | 6.5 - 7.0 | 1.5 to 2.5 | > 30 (Low Risk) | < 15 (Stable) |
Note: Values are representative aggregates based on medicinal chemistry optimization campaigns[3]. Lower pKa correlates with higher LogD at physiological pH due to an increased neutral fraction.
In Vitro Pharmacokinetic Profiling Protocols
To validate the ADME improvements of fluorinated piperidines, researchers must employ rigorous, self-validating in vitro assays. Below are the definitive methodologies for evaluating metabolic stability and membrane permeability.
Microsomal Stability Assay (HLM/RLM)
This assay determines the vulnerability of the fluorinated scaffold to Phase I hepatic metabolism.
Rationale for Experimental Choices:
-
NADPH Dependency: CYP450 enzymes require NADPH as a cofactor. A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.
-
Quenching Agent: Ice-cold acetonitrile is used to instantly denature proteins and halt enzymatic activity, ensuring precise time-point resolution.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mix: Dilute microsomes in the buffer to a final protein concentration of 0.5 mg/mL. Add the fluorinated piperidine test compound to a final concentration of 1 μ M (keep organic solvent concentration <0.5% DMSO to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 μ L aliquot and immediately transfer it into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ) based on the log-linear decline of the parent compound area ratio over time.
Step-by-step workflow for in vitro microsomal stability profiling.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Because fluorination lowers pKa and increases the neutral fraction of the piperidine at pH 7.4, passive membrane permeability is typically enhanced. PAMPA provides a high-throughput, non-cell-based measurement of this passive diffusion.
Step-by-Step Methodology:
-
Donor Plate Preparation: Dilute the fluorinated piperidine to 10 μ M in PBS (pH 7.4) containing 5% DMSO. Add 300 μ L to each well of the donor plate.
-
Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 μ L of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.
-
Acceptor Plate Preparation: Add 300 μ L of blank PBS (pH 7.4) containing 5% DMSO to the acceptor wells.
-
Assembly and Incubation: Carefully place the acceptor plate onto the donor plate, ensuring the coated membrane contacts the donor solution. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Extract aliquots from both the donor and acceptor wells and analyze compound concentration via LC-MS/MS.
-
Validation: Calculate the effective permeability ( Peff ). The assay is self-validating if the mass balance (recovery of compound from donor + acceptor relative to initial concentration) exceeds 80%, confirming that the highly lipophilic fluorinated compound is not merely trapped within the artificial lipid membrane.
Conclusion
The transition from a basic piperidine to a fluorinated piperidine scaffold represents a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine, researchers can predictably depress amine pKa, enforce favorable axial conformations via electrostatic gauche effects, and shield vulnerable carbon centers from oxidative metabolism. Rigorous PK profiling using standardized microsomal and permeability assays ensures that these theoretical physicochemical benefits translate into tangible improvements in drug bioavailability and safety.
References
-
The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem (Wiley).[Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate.[Link]
Sources
The Mechanistic Paradigm of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of highly specialized chemical scaffolds. {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol (CAS: 1432681-06-5) has emerged as a privileged building block and pharmacophore. Rather than acting as a standalone therapeutic, this compound provides a highly functionalized core designed to navigate the complex multi-parameter optimization challenges of drug discovery.
This whitepaper provides an in-depth technical analysis of the mechanism of action of this scaffold, detailing how its unique physicochemical properties—driven by the synergistic effects of the trifluoroethylamino group, the basic piperidine ring, and the C4-methanol moiety—dictate target engagement, metabolic stability, and safety profiles.
Physicochemical Profiling & Structural Logic
The utility of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol lies in the precise causality between its structural features and its biological behavior.
The Trifluoroethylamino (-NH-CH₂-CF₃) Motif
The incorporation of fluorine atoms, particularly trifluoromethyl and trifluoroethyl groups, profoundly alters the pharmacokinetic and pharmacodynamic profiles of drug candidates by increasing metabolic stability and modulating pKa[1].
-
pKa Modulation & Membrane Permeability: The highly electronegative -CF₃ group exerts a strong inductive electron-withdrawing effect on the adjacent secondary amine. This lowers the amine's pKa from a highly basic ~9.5 (typical of alkyl amines) to a more neutral ~7.2. Consequently, a larger fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability.
-
hERG Liability Reduction: High basicity in piperidine-derived compounds is a primary driver of off-target binding to the hERG potassium channel, leading to cardiotoxicity. By dampening the basicity via the trifluoroethyl group, this scaffold mitigates hERG liability while maintaining the nitrogen vector necessary for target binding [3].
-
Metabolic Shielding: Trifluoroethylamino groups serve as robust bioisosteres, offering enhanced lipophilicity while shielding adjacent sites from cytochrome P450-mediated oxidation [2].
The Piperidine-4-Methanol Core
-
Vectorized Hydrogen Bonding: The C4-methanol group provides a rigid, stereochemically defined vector for hydrogen bonding. It acts as both a hydrogen bond donor and acceptor, capable of interacting with conserved polar networks in target active sites.
-
Salt-Bridge Formation: The piperidine nitrogen, though modulated in basicity, retains the ability to form critical salt bridges with acidic residues (such as Aspartate or Glutamate) within the binding pockets of G-Protein Coupled Receptors (GPCRs) or kinases.
Fig 1. Pharmacophore mapping and target engagement logic of the trifluoroethyl-piperidine scaffold.
Mechanism of Action: Target Engagement Paradigms
When integrated into a larger therapeutic molecule, this scaffold operates through two primary mechanistic paradigms:
Paradigm A: Kinase Inhibition (Hinge Binding & Selectivity)
In kinase drug discovery, achieving selectivity among the 500+ human kinases is notoriously difficult. The {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol scaffold addresses this by utilizing the C4-methanol to form bidentate hydrogen bonds with the kinase hinge region (typically interacting with the backbone amides of the hinge residues). Simultaneously, the bulky, lipophilic trifluoroethyl group is directed into the hydrophobic selectivity pocket (often the "back pocket" adjacent to the ATP-binding site). The steric bulk of the -CF₃ group prevents binding to off-target kinases that possess smaller hydrophobic pockets.
Paradigm B: GPCR Modulation
For aminergic GPCRs, the piperidine nitrogen is essential for anchoring the drug to a conserved Aspartate residue in transmembrane helix 3 (TM3) via a salt bridge. The addition of the trifluoroethyl group alters the trajectory of the binding pose, pushing the molecule deeper into the receptor's orthosteric site, while the C4-methanol engages in hydrogen bonding with Serine or Threonine residues in TM5, acting as a molecular toggle to stabilize either the active (agonist) or inactive (antagonist) conformation of the receptor.
Quantitative Data: The Fluorine Advantage
To illustrate the profound impact of this scaffold, Table 1 compares the predicted physicochemical and ADME properties of a drug candidate utilizing the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol core versus a non-fluorinated ethylamino analog.
Table 1: Comparative Profiling of Fluorinated vs. Non-Fluorinated Scaffolds
| Parameter | Ethylamino Analog (Non-Fluorinated) | Trifluoroethylamino Scaffold | Mechanistic Implication |
| Predicted pKa (Amine) | ~9.5 | ~7.2 | Lower pKa yields a higher fraction of neutral species at pH 7.4. |
| LogD (pH 7.4) | 0.5 | 1.8 | Increased lipophilicity drives better passive membrane permeability. |
| HLM Clearance (µL/min/mg) | 45.0 (High clearance) | 12.0 (Low clearance) | -CF₃ blocks N-dealkylation and oxidation by CYP450 enzymes. |
| hERG IC₅₀ (µM) | 5.0 (High liability) | >30.0 (Safe) | Reduced basicity eliminates the electrostatic interaction with hERG. |
Experimental Workflows & Self-Validating Protocols
To rigorously validate the mechanistic advantages of this scaffold, researchers must employ orthogonal, self-validating experimental protocols. The following methodologies detail the exact steps required to assess target engagement and metabolic stability.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to determine the real-time association ( kon ) and dissociation ( koff ) rates of the scaffold-containing drug to its purified target protein.
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
-
Protein Immobilization: Dilute the target protein (e.g., purified kinase domain) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject until an immobilization level of ~3000 RU is achieved. Quench unreacted sites with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Analyte Preparation: Prepare a 3-fold serial dilution of the compound (ranging from 10 µM to 0.04 µM) in running buffer (HBS-EP+ with 1% DMSO).
-
Kinetic Analysis: Inject the analyte series over the active and reference flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Set the association phase to 120 seconds and the dissociation phase to 300 seconds.
-
Data Fitting: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract KD , kon , and koff .
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance ( CLint ) to validate the metabolic shielding provided by the trifluoroethyl group.
-
Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive intrinsic clearance: CLint=(k×V)/Microsomal Protein .
Fig 2. Self-validating workflow for evaluating binding kinetics and metabolic stability.
Conclusion
The {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol scaffold exemplifies the power of rational drug design. By leveraging the unique stereoelectronic properties of fluorine alongside the geometric constraints of the piperidine-methanol core, this building block allows medicinal chemists to decouple potency from basicity-driven toxicity. Its integration into discovery pipelines provides a robust mechanism for overcoming ADME liabilities while ensuring high-affinity target engagement.
References
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Center for Biotechnology Inform
- Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination Source: ResearchG
- The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Public
The Metabolic Fortitude of Trifluoroethylamino Piperidine Derivatives: A Technical Guide to Stability Assessment and Enhancement
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of a drug molecule from a promising candidate to a therapeutic reality, its metabolic stability stands as a critical gatekeeper.[1][2] This property, which dictates the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability may be rapidly cleared from the body, failing to achieve the necessary therapeutic concentrations, or it may be converted into toxic metabolites. Conversely, a molecule that is too resistant to metabolism can accumulate to harmful levels. Therefore, a deep understanding and early assessment of metabolic stability are paramount for the successful development of safe and effective medicines.[2]
This guide provides an in-depth exploration of the metabolic stability of a particularly relevant class of compounds in modern medicinal chemistry: trifluoroethylamino piperidine derivatives. We will delve into the enzymatic pathways that govern their biotransformation, present robust in vitro methodologies for their stability assessment, and discuss strategic chemical modifications to enhance their metabolic resilience.
The Structural Duo: Unraveling the Metabolic Tendencies of Trifluoroethylamino Piperidines
The metabolic fate of trifluoroethylamino piperidine derivatives is largely dictated by the interplay between the piperidine ring and the trifluoroethylamino moiety. Each component presents distinct susceptibilities and resistances to enzymatic attack, primarily by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[4]
The Piperidine Ring: A Common Site of Metabolic Transformation
The saturated heterocyclic piperidine ring is a prevalent scaffold in many pharmaceuticals.[5] However, it is also a common site of metabolic activity. The primary metabolic pathways involving the piperidine ring include:
-
N-dealkylation: This is a frequent metabolic route for N-substituted piperidines, where the alkyl group attached to the nitrogen is cleaved.[6]
-
Alpha-carbon hydroxylation: The carbon atoms adjacent to the nitrogen are susceptible to hydroxylation, which can lead to the formation of a carbinolamine intermediate. This intermediate can then undergo ring opening.
-
Beta- and Gamma-carbon hydroxylation: Hydroxylation can also occur at other positions on the piperidine ring, leading to the formation of various hydroxylated metabolites.
-
Ring opening: Following hydroxylation, the piperidine ring can be cleaved, resulting in linear metabolites.
The Trifluoroethylamino Group: A Shield Against Metabolism
The introduction of a trifluoroethyl group onto the piperidine nitrogen is a strategic move to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by CYP enzymes.[6] This "metabolic blocking" effect can significantly reduce the rate of N-dealkylation and protect adjacent positions from oxidation.[6] While the trifluoroethyl group itself is generally stable, metabolism can still occur at the methylene (-CH2-) linker.
The following diagram illustrates the potential metabolic pathways of a generic trifluoroethylamino piperidine derivative.
Caption: Proposed metabolic pathways for trifluoroethylamino piperidine derivatives.
In Vitro Assessment of Metabolic Stability: A Practical Guide
To experimentally determine the metabolic stability of trifluoroethylamino piperidine derivatives, several in vitro assays are routinely employed. These assays utilize liver fractions that contain the primary drug-metabolizing enzymes.[3]
Liver Microsomal Stability Assay
This is a widely used high-throughput screening assay to assess Phase I metabolic stability.[4][7] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[4]
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the trifluoroethylamino piperidine derivative in a suitable organic solvent (e.g., DMSO).
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Internal Standard (IS) Solution: Prepare a solution of a structurally similar and stable compound at a known concentration in acetonitrile.
-
Quenching Solution: Ice-cold acetonitrile containing the internal standard.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution (final concentration typically 1 µM) to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Caption: A streamlined workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, primary hepatocytes are the gold standard.[10] Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[10]
-
Cell Preparation:
-
Thaw cryopreserved primary human hepatocytes and determine cell viability and density.
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 24- or 48-well plate.
-
Add the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Data Presentation: The Impact of Trifluoroethylation on Metabolic Stability
The introduction of a trifluoroethyl group is expected to significantly enhance the metabolic stability of piperidine derivatives. The following table presents a comparative summary of hypothetical but representative in vitro metabolic stability data for a parent piperidine compound and its trifluoroethylated analog.
| Compound | Modification | t½ (min) in Human Liver Microsomes | CLint (µL/min/mg protein) |
| Analog A | N-ethyl piperidine | 15 | 46.2 |
| Analog B | N-trifluoroethyl piperidine | > 60 | < 11.6 |
This data is illustrative and serves to highlight the expected trend. Actual values will vary depending on the specific molecular structure.
Strategies for Enhancing Metabolic Stability
Beyond the foundational strategy of trifluoroethylation, several other approaches can be employed to further bolster the metabolic stability of piperidine-containing compounds:
-
Steric Hindrance: Introducing bulky groups near potential metabolic hotspots can physically block access for metabolizing enzymes.
-
Deuteration: Replacing a metabolically labile C-H bond with a stronger C-D bond (the kinetic isotope effect) can slow down the rate of metabolism at that position.
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the piperidine ring can decrease the electron density and make it less susceptible to oxidative metabolism.
-
Bioisosteric Replacement: In some cases, replacing the piperidine ring with a more metabolically stable heterocycle can be a viable strategy.
Conclusion: A Forward-Looking Approach to Drug Design
The metabolic stability of trifluoroethylamino piperidine derivatives is a multifaceted property that can be rationally designed and optimized. By understanding the key metabolic pathways and employing robust in vitro assessment tools, drug discovery scientists can make informed decisions to select and advance candidates with favorable pharmacokinetic profiles. The strategic incorporation of the trifluoroethylamino moiety, coupled with other stability-enhancing modifications, provides a powerful toolkit for the development of the next generation of metabolically robust and effective therapeutics.
References
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Summerfield, C. J. E., & Pattison, G. (2020). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. ResearchGate. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
DNDi. (2019). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Retrieved from [Link]
-
ACS Publications. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
eScholarship. (n.d.). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Retrieved from [Link]
-
PubMed. (2010). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Retrieved from [Link]
-
PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(2,2,2-trifluoroethyl)piperidine — Chemical Substance Information. Retrieved from [Link]
-
PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol into Synthetic Peptides
Introduction: The Strategic Value of Fluorinated Moieties in Peptide Therapeutics
The incorporation of non-natural amino acids and functionalized heterocyclic scaffolds into peptides is a cornerstone of modern medicinal chemistry.[1][2] These modifications can significantly enhance the therapeutic profile of peptide-based drugs by improving their metabolic stability, bioavailability, and target-binding affinity.[3] Fluorinated motifs, in particular, have garnered considerable attention due to the unique physicochemical properties conferred by the fluorine atom, including increased hydrophobicity, thermal stability, and resistance to proteolytic degradation.[4][5]
This document provides a comprehensive guide for the incorporation of a novel fluorinated building block, {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, into synthetic peptides. This building block offers a unique combination of a sterically constrained piperidine scaffold, a secondary amine for potential backbone or side-chain modification, and a trifluoroethyl group to enhance the pharmacological properties of the target peptide. We will detail the necessary protecting group strategy, a robust protocol for its incorporation using solid-phase peptide synthesis (SPPS), and the analytical methods required for the characterization of the final peptide conjugate.
Characterization of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Before its use in peptide synthesis, it is crucial to understand the key physicochemical properties of the building block.
| Property | Value | Source |
| Molecular Formula | C8H14F3NO | |
| Molecular Weight | 197.20 g/mol | |
| Structure | ||
| Key Functional Groups | Secondary amine, Primary alcohol, Piperidine ring, Trifluoroethyl group |
Proposed Strategy for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this building block requires a carefully considered protecting group strategy to prevent unwanted side reactions during peptide synthesis.[6][7] We propose a strategy based on the widely used Fmoc/tBu orthogonal protection scheme.[8]
Protecting Group Strategy for the Building Block
The primary alcohol of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol must be protected to prevent its acylation during the coupling steps. A tert-butyl (tBu) ether is an excellent choice as it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.
The secondary amine on the piperidine ring will be the nucleophile that attacks the activated C-terminal carboxylic acid of the peptide chain on the solid support. Therefore, this amine should remain unprotected.
The proposed protected building block for SPPS is {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methoxymethyl-tert-butane .
Caption: Protection of the primary alcohol of the building block.
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide with the modified building block coupled to the C-terminus. The synthesis is based on the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for C-terminal amides)
-
Protected Building Block: {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methoxymethyl-tert-butane
-
Coupling Reagents:
-
HATU (N,N,N',N'-Tetramethyl-O-(1H-7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (for precipitation)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Experimental Workflow
Caption: Overall workflow for the SPPS of the modified peptide.
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Coupling a. Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. b. Drain the DMF and perform the first Fmoc-amino acid coupling according to standard protocols, typically using 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 2 hours. c. Wash the resin thoroughly with DMF (3x) and DCM (3x).
2. Iterative Peptide Chain Elongation a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.[9][10] b. Washing: Wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts. c. Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.95 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 2a-2d for each subsequent amino acid in the sequence.
3. Coupling of the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methoxymethyl-tert-butane Building Block a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin as described in step 2b. b. In a separate vial, dissolve the protected building block (5 eq.) and HATU (4.95 eq.) in DMF. Add DIPEA (10 eq.) and allow to pre-activate for 5 minutes. c. Add the activated building block solution to the resin and agitate for 4-6 hours. Due to the steric hindrance of the piperidine scaffold, a longer coupling time and a slight excess of reagents are recommended.[11][12] d. Monitoring the Coupling Reaction: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents. e. Washing: Thoroughly wash the resin with DMF (5x), DCM (5x), and finally with diethyl ether (3x). f. Dry the resin under vacuum for at least 2 hours.
4. Cleavage and Final Deprotection a. Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times. f. Dry the crude peptide pellet under vacuum.
Purification and Characterization of the Final Peptide
1. Purification by Reverse-Phase HPLC (RP-HPLC) a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using a preparative RP-HPLC system with a C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will depend on the overall hydrophobicity of the peptide.[13][14][15] d. Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product. e. Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
2. Characterization by Mass Spectrometry (MS) a. Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[16][17] b. The observed molecular weight should match the calculated theoretical molecular weight of the modified peptide.
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity Assessment | A single major peak indicating >95% purity. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Identity Confirmation | Observed mass should correspond to the calculated mass of the target peptide. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete coupling of the modified building block (positive Kaiser test) | Steric hindrance of the building block; Insufficient activation or coupling time. | Double couple the building block with fresh reagents; Increase the coupling time to 8 hours or overnight; Consider using a more potent coupling reagent like PyAOP.[18][19] |
| Low yield of the final peptide | Incomplete coupling at any step; Premature cleavage from the resin; Loss during workup. | Ensure all couplings go to completion using the Kaiser test; Use fresh, high-quality reagents; Handle the peptide pellet carefully during precipitation and washing. |
| Multiple peaks in the HPLC chromatogram | Incomplete deprotection of side-chain protecting groups; Deletion sequences from incomplete couplings; Racemization. | Ensure a sufficient cleavage time with the TFA cocktail; Use high-purity Fmoc-amino acids; Use appropriate coupling reagents and conditions known to minimize racemization (e.g., addition of HOBt or Oxyma).[12][20] |
Conclusion
The protocol described herein provides a robust and reliable method for the incorporation of the novel fluorinated building block, {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, into synthetic peptides via SPPS. The strategic use of an appropriate protecting group for the primary alcohol and potent coupling reagents to overcome steric hindrance are critical for the success of the synthesis. The resulting modified peptides can be purified to a high degree and their identity confirmed by standard analytical techniques. The incorporation of this unique moiety opens up new avenues for the design of peptide therapeutics with potentially enhanced pharmacological properties.
References
-
Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. 2007. Available from: [Link]
-
Bocanegra, R., et al. Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. 2025. Available from: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]
-
Kubyshkin, V., et al. Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. PMC. 2021. Available from: [Link]
-
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011. Available from: [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. 2019. Available from: [Link]
-
PEPDOO. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. 2025. Available from: [Link]
-
Cornish, V. W., et al. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Biochemistry. 1994. Available from: [Link]
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link]
-
Maulide, N., et al. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. 2026. Available from: [Link]
-
O'Donnell, M. J., et al. Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. 1996. Available from: [Link]
-
Pomerantz, W. C., et al. Design of Highly Fluorinated Peptides for Cell-based 19 F NMR. ACS Publications. 2023. Available from: [Link]
-
Koksch, B., et al. Fluorinated amino acids. Refubium. 2012. Available from: [Link]
-
DeGrado, W. F., et al. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. 2007. Available from: [Link]
-
GenScript. Mastering Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Li, G., et al. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. Available from: [Link]
-
Montclare, J. K., et al. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. 2022. Available from: [Link]
-
Dougherty, D. A., et al. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PMC. Available from: [Link]
-
de la Torre, B. G., et al. Protecting Groups in Peptide Synthesis. PubMed. 2019. Available from: [Link]
-
de la Torre, B. G., et al. Protecting Groups in Peptide Synthesis. Springer Nature Experiments. 2019. Available from: [Link]
-
Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2002. Available from: [Link]
-
Pentelute, B. L., et al. Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]
-
Hodges, R. S., et al. HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]
-
Aguilar, M.-I. HPLC of Peptides and Proteins. Humana Press. 2004. Available from: [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Galeano, C. F. V., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. 2014. Available from: [Link]
-
Al-Harrasi, A., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022. Available from: [Link]
-
Arulraj, R. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021. Available from: [Link]
-
Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]
-
PubChem. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. Available from: [Link]
-
Ramana, M. V., et al. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. 2018. Available from: [Link]
-
Klose, J., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. 2014. Available from: [Link]
- Ho, T. Liquid phase synthesis of peptides and peptide derivatives. Google Patents. 1996.
-
Scharlab. Solvents and reagents for peptide synthesis. Available from: [Link]
-
Galeano, C. F. V., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. 2014. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Peptide Synthesis (SPPS) explained - Bachem [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. renyi.hu [renyi.hu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pepdoopeptides.com [pepdoopeptides.com]
- 17. hplc.eu [hplc.eu]
- 18. file.globalso.com [file.globalso.com]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
NMR spectroscopy characterization of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Comprehensive NMR Spectroscopy Characterization Protocol for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Introduction & Scientific Rationale
The structural elucidation of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol presents a unique analytical challenge. The molecule features a saturated nitrogen heterocycle (piperidine) with a highly substituted, pseudo-quaternary C4 stereocenter bearing both a hydroxymethyl group (-CH2OH) and a fluorinated alkylamine (-NH-CH2-CF3). Accurate characterization requires a multi-nuclear Nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, 19 F, and 15 N) to resolve complex heteronuclear scalar couplings and to map the conformational dynamics of the piperidine ring[1].
Experimental Design & Causality
To ensure high-fidelity data, the experimental setup must be carefully calibrated to the molecule's specific physicochemical properties.
-
Solvent Selection (Causality): Anhydrous DMSO-d 6 is strictly recommended over CDCl 3 . Why? DMSO strongly solvates polar groups and acts as a hydrogen-bond acceptor. This significantly reduces the exchange rate of the -OH, piperidine -NH, and secondary -NH protons with residual water, locking them on the NMR timescale. This allows for the direct observation of these exchangeable protons and their scalar couplings, which is critical for validating the C4 substitution topology.
-
Probe Selection (Causality): A spectrometer equipped with a cryoprobe and 19 F decoupling capabilities (e.g., 1 H{ 19 F} or 13 C{ 19 F}) is highly recommended. Why? The 19 F nucleus has a high gyromagnetic ratio, causing extensive heteronuclear splitting in both 1 H and 13 C spectra (specifically for the -CH2-CF3 group). Decoupling simplifies these complex multiplets into sharp singlets, definitively confirming peak assignments and improving the signal-to-noise ratio for the adjacent carbon atoms[2].
Step-by-Step Analytical Protocol
Every protocol described below functions as a self-validating system. Do not proceed to the next step if the validation check fails.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol analyte. This higher concentration is necessary to achieve sufficient signal-to-noise for 1D 13 C and 2D HMBC acquisitions within a reasonable timeframe.
-
Dissolution: Dissolve the analyte in 0.6 mL of anhydrous DMSO-d 6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[3].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube.
-
Self-Validation Check: Visually inspect the tube. The solution must be completely optically clear. Micro-particulates will cause magnetic field inhomogeneities, resulting in poor shimming and broadened spectral lines.
Phase 2: 1D Multi-Nuclear Acquisition
-
1 H NMR (400–600 MHz): Acquire with 16–32 scans, using a relaxation delay (D1) of 2.0 seconds.
-
19 F NMR (376–564 MHz): Acquire with 16 scans. Center the transmitter frequency around -70 ppm.
-
Self-Validation Check: A distinct, sharp triplet must appear around -71.5 to -72.5 ppm. This is the hallmark signature of the 2,2,2-trifluoroethyl group, confirming the structural integrity of the fluorinated moiety[4].
-
-
13 C{ 1 H} NMR (100–150 MHz): Acquire with 1024–2048 scans, D1 of 2.0 seconds.
Phase 3: 2D NMR Connectivity Mapping
-
COSY (Correlation Spectroscopy): Acquire to map 3 J HH couplings, specifically to trace the connectivity of the adjacent piperidine -CH 2
- protons (C2 to C3, and C6 to C5).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate 1 H signals to their directly attached 13 C atoms, separating overlapping proton signals based on carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to correlate 1 H to carbons 2–3 bonds away. This is the critical step for assigning the quaternary C4 carbon, as it will show correlations from the -CH2OH protons, the -NH-CH2-CF3 protons, and the piperidine C3/C5 protons[5].
Caption: Step-by-step NMR characterization workflow for fluorinated piperidines.
Data Presentation & Expected Results
Table 1: Expected 1 H and 19 F NMR Chemical Shifts and Multiplicities (DMSO-d 6 )
| Nucleus | Functional Group | Expected Shift (ppm) | Multiplicity | Coupling Constant (J) |
| 1 H | -CH 2 -CF 3 | ~ 3.20 - 3.50 | Quartet | 3 J HF ≈ 9.0 Hz |
| 1 H | -CH 2 -OH | ~ 3.40 - 3.60 | Singlet (or Doublet) | - (or 3 J HH if coupled to OH) |
| 1 H | Piperidine C2/C6 | ~ 2.60 - 3.00 | Multiplets | Complex (Axial/Equatorial) |
| 1 H | Piperidine C3/C5 | ~ 1.40 - 1.80 | Multiplets | Complex (Axial/Equatorial) |
| 19 F | -CF 3 | ~ -71.5 to -72.5 | Triplet | 3 J FH ≈ 9.0 Hz |
Table 2: Expected 13 C NMR Chemical Shifts and F-C Couplings (DMSO-d 6 )
| Carbon Position | Expected Shift (ppm) | Multiplicity (due to 19 F) | Coupling Constant (J) |
| -C F 3 | ~ 124.0 - 126.0 | Quartet | 1 J CF ≈ 275 - 280 Hz |
| -C H 2 -CF 3 | ~ 45.0 - 50.0 | Quartet | 2 J CF ≈ 30 - 35 Hz |
| Piperidine C 4 | ~ 50.0 - 55.0 | Singlet | N/A |
| -C H 2 -OH | ~ 65.0 - 70.0 | Singlet | N/A |
| Piperidine C 2/C6 | ~ 42.0 - 46.0 | Singlet | N/A |
| Piperidine C 3/C5 | ~ 30.0 - 35.0 | Singlet | N/A |
Mechanistic Insights: Conformational Dynamics & Fluorine Coupling
Trifluoroethyl Group Dynamics: The -CH2-CF3 group exhibits classic first-order, spin-spin heteronuclear coupling. Because fluorine-19 is 100% naturally abundant and has a spin of 1/2, the 19 F NMR spectrum will show a triplet (~ -72 ppm) due to coupling with the two adjacent CH 2 protons ( 3 J FH ≈ 9 Hz)[4]. Conversely, the 1 H NMR spectrum will show a distinct quartet for the CH 2 protons (~ 3.3 ppm, 3 J HF ≈ 9 Hz). In the 13 C spectrum, the strong scalar coupling creates a massive quartet for the CF 3 carbon ( 1 J CF ≈ 275 Hz) and a smaller quartet for the adjacent CH 2 carbon ( 2 J CF ≈ 32 Hz)[2].
Piperidine Ring Conformation: The C4 position is a highly congested node. Based on steric A-values, the bulkier -NH-CH2-CF3 group will likely adopt the equatorial position to minimize 1,3-diaxial interactions, forcing the -CH2OH group into the axial position. This steric bulk effectively "locks" the chair conformation of the piperidine ring at room temperature. Consequently, the axial and equatorial protons on C3 and C5 become chemically non-equivalent, resulting in distinct geminal couplings ( 2 J HH ≈ 12-14 Hz) and highly specific axial-axial ( 3 J ≈ 10-12 Hz) and axial-equatorial ( 3 J ≈ 2-4 Hz) vicinal couplings.
Caption: Key 2D NMR correlations establishing the C4 substitution topology.
References
-
1, National Institutes of Health (NIH). 2.4, Analytical Chemistry (ACS Publications). 3.2, American Chemical Society. 4.3, Benchchem. 5.5, National Institute of Standards and Technology (NIST).
Sources
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- 2. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Application Note & Protocol: A Scalable Synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol for Pharmaceutical Development
Abstract
This document provides a comprehensive guide for the scalable synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, a key building block in the development of novel therapeutics. The described methodology is designed for robustness, scalability, and efficiency, addressing the needs of researchers and professionals in drug development. This guide details a two-step synthetic sequence involving a reductive amination followed by the reduction of a nitrile, with in-depth explanations of the experimental choices, detailed protocols, and purification strategies.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence is often critical for modulating the physicochemical properties and pharmacological activity of a drug molecule. The specific substitution pattern on the piperidine ring allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The target molecule, {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, incorporates a trifluoroethyl group, which can enhance metabolic stability and binding affinity, and a hydroxymethyl group that provides a handle for further chemical modification. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.
Strategic Approach to Synthesis
The synthesis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol is strategically designed in two key stages, starting from a commercially available N-protected 4-oxopiperidine. This approach ensures a convergent and efficient route to the target molecule.
Diagram of the Overall Synthetic Strategy
Sources
Application Notes and Protocols: In Vitro Profiling of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol Derivatives
Introduction: The Strategic Value of a Privileged Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast number of approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]
This guide focuses on a specific chemical series: derivatives of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol . The incorporation of a 2,2,2-trifluoroethyl moiety is a deliberate design choice intended to modulate key molecular properties. The high electronegativity of fluorine can alter the basicity (pKa) of the adjacent amine, influence binding interactions, and, critically, enhance metabolic stability by blocking potential sites of oxidation—a common strategy to improve a drug candidate's pharmacokinetic profile.[2][3]
These application notes provide a strategic framework and detailed protocols for the in vitro characterization of this compound class. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental design, ensuring that the generated data is both robust and meaningful for advancing a drug discovery program.
Part 1: Foundational Considerations for Robust Assay Development
Before embarking on specific experimental protocols, a thorough understanding of the compound class's inherent properties and a strategic approach to assay selection are paramount. This ensures that the experimental design is fit-for-purpose and minimizes common pitfalls that can lead to misleading data.
Physicochemical Profile and Its Assay Implications
The physicochemical properties of a compound dictate its behavior in an aqueous assay environment. For the parent scaffold, several key parameters must be considered.
| Property | Value (Predicted) | Source | Implication for In Vitro Assays |
| Molecular Formula | C8H15F3N2O | PubChem[4] | Base for calculating molar concentrations. |
| Molecular Weight | 212.21 g/mol | PubChem[4] | Essential for accurate stock solution preparation. |
| XlogP | 0.2 | PubChem[4] | Suggests moderate lipophilicity, but fluorination can reduce aqueous solubility. |
Key Insights:
-
Solubility: The presence of trifluoromethyl groups often decreases aqueous solubility. Therefore, it is critical to prepare high-concentration stock solutions in 100% DMSO and to be mindful of the final DMSO concentration in the assay, which should typically be kept below 1% (v/v) to avoid artifacts.[5] Researchers must be vigilant for compound precipitation upon dilution into aqueous assay buffers, which can be a major source of erratic results.[6]
-
Non-Specific Binding (NSB): Piperidine-containing compounds, particularly those with moderate to high lipophilicity, can exhibit non-specific binding to plasticware or assay components.[7][8][9] This can deplete the effective concentration of the test article, leading to an underestimation of its true potency. The inclusion of a small percentage of bovine serum albumin (BSA) (e.g., 0.1%) in the assay buffer can help mitigate this issue.
Strategic Assay Selection
The choice of in vitro assay is fundamentally driven by the project's objective, which could range from identifying a primary biological target to refining the structure-activity relationship (SAR) of a known inhibitor.[7][10] The following decision workflow provides a logical framework for selecting the appropriate assays.
Caption: Logical workflow for selecting appropriate in vitro assays.
Part 2: Core Experimental Protocols
Given the broad applicability of the piperidine scaffold, we present detailed protocols for three common assay types relevant to this chemical series: a receptor binding assay, an enzyme inhibition assay, and a cell-based functional assay.
Protocol 1: Radioligand Competition Binding Assay for GPCR Targets
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific GPCR target by measuring its ability to compete with a known radiolabeled ligand.[1][11]
Principle of Causality: This assay quantifies the direct interaction between the test compound and the receptor protein. The displacement of a high-affinity radioligand provides a sensitive measure of the test compound's affinity for the same binding site. A lower IC50 value indicates a higher affinity.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor.
-
Unlabeled reference ligand for defining non-specific binding.
-
Test {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol derivatives.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound in binding buffer, typically from 100 µM to 1 pM. Also prepare solutions for total binding (buffer only) and non-specific binding (a high concentration, ~1000x Ki, of an unlabeled reference ligand).[1]
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for Total Binding) OR unlabeled ligand (for Non-specific Binding) OR test compound dilution.
-
50 µL of radioligand diluted in binding buffer (at a final concentration near its Kd).
-
100 µL of cell membrane suspension (e.g., 10-20 µg protein/well) diluted in binding buffer.[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly harvest the plate contents onto the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[1]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific signal.[1]
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average counts from the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
This colorimetric assay, based on the Ellman's method, is used to quantify the AChE inhibitory activity of test compounds.[1][12]
Principle of Causality: The assay measures the enzymatic activity of AChE. An effective inhibitor will reduce the rate of substrate hydrolysis, resulting in a lower rate of color development. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.
Detailed Methodology:
-
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate Buffer (e.g., 100 mM, pH 8.0).
-
Test {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol derivatives.
-
96-well clear microplate and a microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well (in triplicate):
-
140 µL of Phosphate Buffer.
-
20 µL of test compound dilution in buffer (or buffer for control).
-
20 µL of DTNB solution.
-
-
Pre-incubation: Add 20 µL of AChE enzyme solution to each well. Mix and pre-incubate the plate for 15 minutes at 25°C.[1]
-
Reaction Initiation: Start the reaction by adding 20 µL of ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol measures the functional consequence of receptor engagement by quantifying changes in the intracellular second messenger cyclic AMP (cAMP). It is suitable for characterizing both agonists and antagonists of Gs- and Gi-coupled GPCRs.[13]
Principle of Causality: GPCRs are cellular transducers. Gs-coupled receptors, when activated, stimulate adenylyl cyclase to produce cAMP.[13] Gi-coupled receptors inhibit this process.[13] By measuring cAMP levels, this assay provides a direct readout of the compound's functional effect on the receptor's signaling pathway.
Signaling Pathway Diagram:
Caption: Canonical signaling pathways for Gs- and Gi-coupled GPCRs.
Detailed Methodology:
-
Materials:
-
HEK293 or CHO cells stably expressing the target GPCR.
-
Cell culture medium, flasks, and 96-well culture plates.
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
A commercial cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.
-
Assay Execution (Antagonist Mode for a Gi-coupled receptor): a. Aspirate the culture medium from the cells. b. Add test compound dilutions and a known EC80 concentration of a reference agonist. c. Incubate for 30 minutes at 37°C. d. Add a stimulatory concentration of forskolin to all wells to raise basal cAMP levels. e. Incubate for another 30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Convert the raw readout (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Normalize the data (e.g., setting the uninhibited control to 100% and a maximally inhibited control to 0%).
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Part 3: Data Presentation and Interpretation
For clarity and comparative purposes, experimental results should be summarized in a structured format.
Summary of In Vitro Activity:
| Compound ID | Target | Assay Type | Result (IC50/EC50/Ki) | n (replicates) | Notes |
| Example-01 | Receptor X | Binding | Ki = 50 nM | 3 | Competitive antagonist. |
| Example-01 | AChE | Enzyme | IC50 = 1.2 µM | 3 | Moderate inhibition. |
| Example-02 | Receptor X | cAMP | IC50 = 150 nM | 3 | Functional antagonism confirmed. |
Trustworthiness and Self-Validation: Every protocol must include appropriate controls to be considered valid.
-
Positive Control: A known active compound (e.g., a reference antagonist) to confirm the assay is performing as expected.
-
Negative Control: An inactive compound or vehicle (e.g., DMSO) to define the baseline response.
-
Statistical Rigor: Assays should be performed in at least triplicate to assess variability. The robustness of a screening assay can be quantified using the Z'-factor, where a value > 0.5 is considered excellent.
By following these detailed guidelines and protocols, researchers can confidently and accurately profile the in vitro activity of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol derivatives, generating high-quality data to drive informed decisions in the drug discovery process.
References
-
Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics . PubMed. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery . BMG Labtech. [Link]
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs . BioIVT. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing . MDPI. [Link]
-
{4-[(2,2,2-trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride . PubChem. [Link]
-
Essentials of In Vitro Assay Development . Kosheeka. [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents . MDPI. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs . European Pharmaceutical Review. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC Medicinal Chemistry. [Link]
-
Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands . ResearchGate. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery . European Pharmaceutical Review. [Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid . Nature. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays . Methods in Cell Biology. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays . PubMed. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity . Eurofins Discovery. [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) . Marin Biologic Laboratories. [Link]
-
Synthesis and biological evaluation of some substituted 4-Piperidones . ResearchGate. [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations . Research and Reviews: Journal of Chemistry. [Link]
-
DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES . Journal of the Chemical Society of Pakistan. [Link]
-
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol . PubChem. [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs . Refubium - Freie Universität Berlin. [Link]
-
Compound Solubility and HTS Screening . Ziath. [Link]
-
Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy . PubMed. [Link]
-
Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy . PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. PubChemLite - {4-[(2,2,2-trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride (C8H15F3N2O) [pubchemlite.lcsb.uni.lu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ziath.com [ziath.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Identification of fluorescent compounds with non-specific binding property via high throughput live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
Technical Support Center: Troubleshooting {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol Reactions
Welcome to the Application Science Support Hub. As researchers and drug development professionals, you are likely working with {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol to exploit its unique physicochemical properties—such as metabolic stability and modulated basicity—imparted by the trifluoroethyl group.
However, this scaffold presents a "perfect storm" of synthetic challenges. This guide provides field-proven, causality-driven troubleshooting protocols to help you overcome the extreme steric and electronic deactivation inherent to this molecule.
Part 1: Structural Diagnostics (Understanding the Bottlenecks)
Before attempting any functionalization, it is critical to understand the three distinct reactive sites on this molecule, as they dictate your entire workflow:
-
N1 (Piperidine Nitrogen): A highly reactive, unhindered secondary amine. If left unprotected, it will aggressively outcompete the other sites, leading to unwanted side products and complex mixtures.
-
O1 (Primary Alcohol): Attached to the C4 quaternary center, this is a neopentyl-like alcohol . The massive steric bulk of the piperidine ring and the geminal amine blocks the standard nucleophilic attack trajectory, making standard esterification or etherification fail.
-
N4 (Trifluoroethyl Amine): A secondary amine suffering from dual deactivation. Sterically, it is buried next to a quaternary center. Electronically, the strongly electron-withdrawing −CF3 group drastically reduces the nucleophilicity of the nitrogen lone pair.
Part 2: Troubleshooting Guides & FAQs
FAQ 1: Regioselectivity & Protection Strategies
Q: I am trying to alkylate the C4 amine, but my LC-MS shows functionalization exclusively on the piperidine ring. How do I redirect the reaction? A: You are observing the natural nucleophilic hierarchy of the molecule ( N1≫O1≫N4 ). To functionalize the C4 position, you must first mask the N1 position. We recommend a standard Boc-protection (using Boc2O and Et3N ). The steric bulk at C4 naturally protects it from being Boc-ylated during this step, ensuring near-perfect regioselectivity.
FAQ 2: Overcoming Neopentyl Steric Hindrance at the Alcohol
Q: My attempts to acylate the −CH2OH group using standard DCC/HOBt or Acid Chloride/TEA conditions stall at <15% conversion. How can I force this reaction? A: The −CH2OH group is neopentyl-like. The geminal trifluoroethylamino group physically blocks the Bürgi-Dunitz trajectory required for the alcohol to attack the electrophile. The Solution: You must shift the mechanistic pathway using hypernucleophilic catalysis. Employing an excess of 4-Dimethylaminopyridine (DMAP) (up to 2.0 equivalents) forces the rapid formation of a highly reactive N -acylpyridinium intermediate. The high concentration of this intermediate outcompetes the steric breakdown, driving the acylation of the hindered alcohol to completion [1].
FAQ 3: Activating the Deactivated Trifluoroethyl Amine
Q: I need to arylate the −NH−CH2CF3 group, but standard Palladium catalysts ( Pd(PPh3)4 ) yield no product. What is the mechanism of this resistance? A: Standard phosphine ligands cannot overcome the dual electronic/steric deactivation of this specific amine. The electron-withdrawing −CF3 group makes the amine a poor nucleophile, stalling the catalytic cycle, while the quaternary C4 center prevents the necessary spatial alignment for bond formation. The Solution: You must utilize a third-generation Buchwald-Hartwig amination protocol [2]. Specifically, using BrettPhos or RuPhos ligands is mandatory. The bulky, electron-rich dialkylbiaryl structure of BrettPhos is explicitly engineered to promote the rate-determining oxidative addition and force the reductive elimination of sterically encumbered secondary amines [3].
Part 3: Quantitative Data Presentation
The table below summarizes the dramatic difference in reaction efficiency when switching from standard conditions to our sterically-optimized protocols.
| Reaction Target | Standard Methodology | Optimized Methodology | Expected Yield |
| N1-Protection | Boc2O (1.0 eq), DCM, RT | Boc2O (1.05 eq), Et3N , DCM, 0°C | > 95% (Standard works well) |
| O1-Acylation | Ac2O , Et3N , DCM, RT | Ac2O , DMAP (2.0 eq) , DCM, 0°C to RT | < 15% → 88% |
| N4-Arylation | Ar-Br, Pd(PPh3)4 , K2CO3 , Toluene | Ar-Br, Pd2(dba)3 , BrettPhos , NaOtBu | 0% → 75-82% |
Part 4: Self-Validating Experimental Protocols
These step-by-step methodologies are designed with in-process controls (IPCs) so you can validate the success of each step before proceeding.
Protocol A: DMAP-Driven O-Acylation (Overcoming Neopentyl Hindrance)
Note: Ensure the N1 position is Boc-protected prior to this step.
-
Setup: Dissolve the N1-Boc protected scaffold (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
-
Catalyst Addition: Add DMAP (2.0 mmol, 2.0 equiv). Causality: High DMAP loading is required to maintain a steady-state concentration of the acylpyridinium active ester.
-
Electrophile Addition: Cool the reaction to 0°C. Dropwise, add acetic anhydride (or your target acyl chloride) (1.5 mmol, 1.5 equiv).
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material will be UV-active (if derivatized) but will not stain with Ninhydrin. Look for a distinct upward shift in Rf value after 4 hours. LC-MS should confirm a mass shift of +42 Da (for acetylation).
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, and purify via silica gel chromatography.
Protocol B: BrettPhos-Enabled Buchwald-Hartwig N4-Arylation
-
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with the O-functionalized intermediate (1.0 mmol), the target Aryl Bromide (1.2 mmol), and Sodium tert-butoxide ( NaOtBu ) (1.5 mmol).
-
Catalyst Complexation: Add Pd2(dba)3 (0.02 mmol, 2 mol%) and BrettPhos ligand (0.04 mmol, 4 mol%). Causality: The 1:2 Pd-to-ligand ratio prevents the formation of inactive palladium dimers.
-
Reaction: Suspend the mixture in anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vial, remove it from the glovebox, and heat to 100°C for 16 hours.
-
Self-Validation (IPC): Observe the color. The reaction should transition from a dark red/purple ( Pd(0) precatalyst) to a homogenous yellow/orange solution, indicating active catalytic turnover. LC-MS monitoring is critical; look for the disappearance of the aryl bromide isotope pattern.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black, and concentrate for purification.
Part 5: Workflow Visualization
The following diagram maps the logical sequence required to successfully functionalize this highly hindered scaffold without cross-reactivity.
Regioselective workflow for functionalizing sterically hindered piperidine derivatives.
Part 6: References
Purification techniques for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol without chromatography
Technical Support Center: {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
A Guide to Non-Chromatographic Purification Strategies
As a Senior Application Scientist, I've frequently guided researchers through the challenges of purifying complex molecules without resorting to chromatography. This guide is designed for professionals in drug development and medicinal chemistry who require high-purity {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol for their research and need scalable, cost-effective purification solutions. We will delve into the chemical principles that govern these separations and provide robust, field-tested protocols to address common experimental hurdles.
Core Principles: Leveraging Physicochemical Properties for Purification
The structure of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol contains key functional groups that we can exploit for purification: a tertiary piperidine nitrogen, a secondary trifluoroethyl-substituted amino group, and a primary alcohol. The basicity of the nitrogen atoms is the most powerful handle for separation.
Acid-base extraction is a cornerstone technique that relies on the differential solubility of a compound in its neutral and salt forms.[1] By treating an organic solution of the crude product with aqueous acid, the basic nitrogen atoms are protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer.[2][3] Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble free base, which can be extracted back into a fresh organic solvent.[4]
Caption: Principle of acid-base extraction for amine purification.
Primary Purification Workflow: Acid-Base Extraction Followed by Crystallization
This multi-step approach combines a bulk purification step (extraction) with a high-resolution polishing step (crystallization) and is often sufficient to achieve >99% purity.
Experimental Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The target compound is now protonated and resides in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate).[4]
-
Phase Separation: Carefully drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded. For maximum yield, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.
-
Basification: Transfer the combined aqueous extracts to an Erlenmeyer flask and cool it in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be neutralized to its free base form, which may precipitate or form an oil.[4]
-
Final Extraction: Transfer the basified mixture back to a separatory funnel. Extract the aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.
-
Crystallization/Salt Formation:
-
Free Base Crystallization: If the resulting material is a solid, it can be recrystallized. A common technique is to dissolve the solid in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and allow it to cool slowly to form crystals.[5]
-
Salt Crystallization (Recommended): If the free base is an oil or difficult to crystallize, convert it to a crystalline salt. Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of an acid (e.g., 2 equivalents of HCl in ether/isopropanol for the dihydrochloride salt, or a solution of oxalic acid). The resulting salt will often precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum. Amino alcohols are known to form well-crystallizing oxalates.[6][7] A patent for purifying piperidine derivatives suggests that making the acidic solution basic can cause the purified free base to precipitate out as a crystal.[8]
-
Caption: Step-by-step workflow for purification.
Troubleshooting and Frequently Asked Questions
Q1: My yield is very low after the acid-base extraction. What went wrong?
A: Several factors could be at play:
-
Incomplete Extraction: Ensure you are extracting the basified aqueous layer multiple times (at least 3x) with the organic solvent to fully recover the product.
-
Incorrect pH: After adding acid, the pH should be ~1-2 to ensure full protonation. After adding base, the pH must be >12 to ensure complete deprotonation to the free base.[4] Use pH paper to verify at each stage.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface, trapping your product. If this occurs, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. In the future, use gentle inversions rather than aggressive shaking.
Q2: The purified product is a persistent oil and won't crystallize. How can I get a solid?
A: This is a common issue when residual impurities act as crystallization inhibitors.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if you have one.
-
Solvent System Change: The choice of solvent is critical. Screen various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water, acetone/water) on a small scale to find one that provides poor solubility at room temperature but good solubility when hot.[5][9]
-
Form a Salt: This is the most reliable solution. The ionic nature of salts like hydrochlorides or oxalates provides a strong crystal lattice. Dissolve your oil in a minimal amount of a solvent like isopropanol and add a solution of the chosen acid dropwise. The crystalline salt should precipitate.[6][7]
Q3: After purification, my product still contains starting material. What should I do?
A: This indicates that the impurity has similar acid-base properties to your target compound.
-
Repeat the Process: A second acid-base extraction cycle can significantly improve purity.
-
pH-Controlled Extraction: If there is a sufficient difference in the pKa values of your product and the impurity, a carefully controlled extraction using a buffer solution instead of a strong acid can achieve separation.[10] This is an advanced technique requiring optimization.
-
Recrystallization: Meticulous recrystallization is excellent for removing small amounts of closely related impurities. Ensure you are not cooling the solution too quickly, as this can trap impurities.
Q4: My final product has a yellow or brown tint. How can I remove the color?
A: Colored impurities are often large, conjugated organic molecules.
-
Activated Charcoal Treatment: Dissolve the crude or purified product in the chosen recrystallization solvent. Add a small amount (1-2% by weight) of activated charcoal and heat the mixture to boiling for 5-10 minutes. Perform a hot filtration through a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[5] Be aware that charcoal can sometimes adsorb the product, leading to a slight yield reduction.
Data Summary and Method Comparison
| Property/Method | {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol | Acid-Base Extraction | Recrystallization (Free Base) | Salt Formation & Crystallization |
| Molecular Weight | ~212.23 g/mol | N/A | N/A | N/A |
| Expected State | Likely a solid or high-boiling oil | N/A | N/A | N/A |
| Pros | Removes a wide range of non-basic impurities; Highly scalable.[1] | Can achieve very high purity; Removes impurities with similar solubility. | Highly effective for removing isomers and related impurities; Often yields a stable, easy-to-handle solid.[6] | |
| Cons | May not separate basic impurities; Can be labor-intensive. | Requires the compound to be a solid; Finding a suitable solvent can be challenging.[5] | Adds an extra step to form the salt and another to liberate the free base if needed. | |
| Typical Purity | 90-98% | >99% | >99.5% |
Alternative Advanced Technique: Purification via Trichloroacetic Acid (TCA) Salt
For a more modern and efficient approach that minimizes waste, purification via a transient trichloroacetate salt is an excellent option.
-
Precipitation: Dissolve the crude mixture in a suitable solvent (e.g., ethyl acetate). Add trichloroacetic acid (TCA), which will selectively protonate the amine target compound, causing the TCA-amine salt to precipitate out of the solution, leaving impurities behind.[11][12]
-
Isolation: Filter the precipitated salt and wash with a small amount of cold solvent.
-
Liberation: The key advantage of this method is that gentle heating of the isolated salt causes TCA to decarboxylate into volatile chloroform and carbon dioxide, directly yielding the pure, solvent-free amine free base without requiring a liquid-liquid extraction step.[11][12]
This method is elegant and reduces the number of operational steps and solvent waste, making it a green chemistry alternative to traditional acid-base workups.[12]
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
ProQuest. The crystallization of amino acids from mixtures of water and alcohol. Available at: [Link]
-
ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Available at: [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. US2243977A - Process for the preparation of amino-alcohols.
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Available at: [Link]
-
Beilstein-Institut. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]
-
Chembase.cn. {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride. Available at: [Link]
- Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.
-
PubChem. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. Available at: [Link]
-
Beilstein-Institut. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wiley Online Library. An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Available at: [Link]
-
National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PMC. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Fluorinated Piperidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of fluorinated piperidine derivatives. As a core motif in medicinal chemistry, the strategic incorporation of fluorine into piperidine scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including basicity (pKa), metabolic stability, and binding affinity.[1][2] However, the synthesis of these valuable building blocks is often challenging, presenting issues with yield, selectivity, and unwanted side reactions.[3][4]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing fluorinated piperidines?
There are three main retrosynthetic approaches, each with distinct advantages and challenges:
-
Direct Fluorination of a Pre-formed Piperidine Ring: This involves using electrophilic or nucleophilic fluorinating agents on a functionalized piperidine precursor.
-
Electrophilic Fluorination: Typically involves the reaction of an enamine or enol ether with an "F+" source like Selectfluor®. This method is effective but requires a pre-functionalized substrate.[5][6]
-
Nucleophilic Fluorination: Often involves the displacement of a leaving group (e.g., hydroxyl, sulfonate) with a fluoride source. Deoxyfluorination of hydroxypiperidines with reagents like DAST or Deoxo-Fluor falls into this category.[7] A significant challenge is minimizing elimination byproducts.[8]
-
-
Cyclization of a Fluorinated Acyclic Precursor: This strategy involves building the piperidine ring from a linear precursor that already contains the C-F bond. This can offer excellent control over stereochemistry. For example, the cyclization of alkenyl N-tosylamides can be promoted by BF₃-activated hypervalent iodine reagents to construct 3-fluoropiperidines.[9][10]
-
Hydrogenation of Fluoropyridine Precursors: This is a powerful and increasingly common method that leverages the wide availability of substituted fluoropyridines.[3][11] The primary challenges are preventing the common side reaction of hydrodefluorination (loss of the fluorine atom) and controlling the stereoselectivity of the reduction.[4][12]
Caption: Key synthetic routes to fluorinated piperidines.
Q2: How does the fluorine substituent's position and stereochemistry (axial vs. equatorial) impact the molecule's properties?
The influence of fluorine is profound and stereochemically dependent. The primary effects are:
-
Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing nature typically lowers the pKa of the piperidine nitrogen, making it less basic.[13][14] This effect is distance-dependent. This modulation is critical in drug design to fine-tune interactions with biological targets and reduce off-target effects, such as hERG channel binding, which can lead to cardiotoxicity.[1][2]
-
Conformational Preference: A fascinating and synthetically useful phenomenon is the preference for a 3-fluoro substituent to adopt an axial position in the protonated piperidinium form.[1][15] This is rationalized by a stabilizing charge-dipole interaction between the positively charged nitrogen (N⁺-H) and the partial negative charge of the axially oriented C-F bond dipole.[1][16] This conformational locking can be exploited to present substituents in a defined orientation for optimal target binding.[12]
Q3: Which fluorinating agent is right for my reaction?
The choice is highly dependent on the desired transformation. The table below summarizes common reagents.
| Reagent Family | Common Examples | Primary Application | Key Considerations |
| Nucleophilic (Deoxyfluorination) | DAST, Deoxo-Fluor™, DMPU/HF | Conversion of Alcohols to Fluorides; Ketones to gem-Difluorides | Can promote elimination/rearrangement. DAST can decompose violently at higher temperatures. DMPU/HF is highly acidic and offers good diastereoselectivity in fluoro-Prins reactions.[7][8][17] |
| Electrophilic ("F+") | Selectfluor® (F-TEDA-BF₄) | Fluorination of electron-rich species (enol ethers, enamines, aromatics) | Generally safer and easier to handle than nucleophilic reagents. Reaction is sensitive to substrate nucleophilicity.[1][6] |
| Nucleophilic (Fluoride Salts) | KF, CsF | Nucleophilic Aromatic Substitution (SNAr); Ring-opening of epoxides | Requires a polar aprotic solvent (e.g., MeCN, DMF). Reactivity is often enhanced by phase-transfer catalysts or by using Schreiner's urea catalyst.[18] |
| Hydrogen Fluoride Complexes | Olah's Reagent (Pyridine·9HF), Et₃N·3HF | General purpose nucleophilic fluoride source | Highly corrosive and toxic; requires plastic labware. Acidity and reactivity can be tuned based on the amine base used.[7][17] |
Troubleshooting Guides
Issue 1: Low or No Product Yield in Deoxyfluorination
Question: My deoxyfluorination reaction with DAST (or a similar reagent) is resulting in a low yield or only starting material. What are the likely causes and how can I fix it?
This is a frequent issue stemming from reagent, substrate, or temperature-related problems. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Reagent Inactivity: Deoxyfluorinating agents like DAST are moisture-sensitive and can degrade over time.
-
Causality: Hydrolysis of the reagent renders it inactive.
-
Solution: Always use a fresh bottle or a recently opened bottle that has been meticulously stored under an inert atmosphere (Nitrogen or Argon). When in doubt, purchase a new batch.[8]
-
-
Low Reaction Temperature: Many deoxyfluorinations require thermal energy to overcome the activation barrier, especially for secondary alcohols.
-
Causality: The formation of the intermediate fluorosulfite ester and its subsequent SN2 displacement by fluoride is often slow at room temperature.
-
Solution: Gradually increase the reaction temperature in increments (e.g., from 25°C to 40°C, then to 60°C), monitoring the reaction by TLC or LC-MS. Be cautious, as excessive heat can promote elimination and decomposition.[8]
-
-
Insufficient Reagent: Sterically hindered alcohols may react slowly or incompletely.
-
Causality: The bulky nature of the substrate impedes the approach of the fluorinating agent.
-
Solution: Increase the equivalents of the fluorinating agent from a typical 1.2-1.5 eq. to 2.0 or even 3.0 eq.
-
-
Solvent Purity: Trace amounts of water will rapidly quench the fluorinating agent.
-
Causality: Water reacts faster with the fluorinating agent than the alcohol substrate.
-
Solution: Use a freshly dried, anhydrous-grade aprotic solvent (e.g., DCM, Toluene). Consider adding activated molecular sieves to the reaction vessel.
-
Issue 2: Poor Diastereoselectivity or Unwanted Stereoisomer
Question: My reaction produces a mixture of diastereomers, or the undesired isomer is the major product. How can I control the stereochemical outcome?
Stereocontrol is a central challenge, particularly when creating stereocenters at C2, C3, or C4. The outcome is dictated by the reaction mechanism and substrate conformation.
Causality & Mechanistic Insights:
-
Nucleophilic Substitution: For deoxyfluorination of a chiral alcohol, an SN2 mechanism will proceed with inversion of stereochemistry. If the reaction proceeds through an SN1 mechanism (favored for substrates that can form a stable carbocation), it will lead to racemization or a mixture of diastereomers.
-
Hydrogenation of Fluoropyridines: The reduction of the pyridine ring typically occurs via syn-addition of hydrogen from the catalyst surface. This leads to a high cis-diastereoselectivity for substituents on the newly formed piperidine ring.[3][4] The facial selectivity is often directed by existing substituents on the pyridine ring.
Optimization Strategies:
-
Favoring SN2 for Deoxyfluorination:
-
Solvent Choice: Use non-polar, aprotic solvents (e.g., Toluene, Hexane) to disfavor carbocation formation.[7]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures favor the more ordered transition state of an SN2 reaction.
-
-
Controlling Stereochemistry in Hydrogenation:
-
Catalyst System: The combination of a heterogeneous palladium catalyst, such as Pd(OH)₂ on carbon (Pearlman's catalyst), with a strong Brønsted acid (e.g., aqueous HCl) in a protic solvent like MeOH is highly effective for the cis-selective hydrogenation of fluoropyridines.[3][4]
-
Mechanism of Control: The acid protonates the pyridine nitrogen, which both activates the ring towards reduction and prevents catalyst poisoning. The cis outcome is a result of the concerted delivery of hydrogen atoms to one face of the ring as it is adsorbed on the catalyst surface.[3]
-
Issue 3: Significant Hydrodefluorination Side Product during Hydrogenation
Question: During the catalytic hydrogenation of my fluoropyridine, I am observing a significant amount of the non-fluorinated piperidine byproduct. How can I suppress this?
Hydrodefluorination (HDF) is the most common and problematic side reaction in this methodology, involving the cleavage of the C-F bond and its replacement with a C-H bond.[4]
Optimization Strategies & Protocols:
| Parameter | Recommended Condition | Rationale & Causality | Reference |
| Catalyst | 20 wt% Pd(OH)₂/C (Pearlman's) | Highly active for arene hydrogenation while being less prone to promoting HDF compared to standard Pd/C under the right conditions. | [3][4] |
| Additive | Aqueous HCl (1-2 eq.) | Protonation of the pyridine nitrogen activates the ring for reduction and minimizes catalyst deactivation. This is the most critical factor in suppressing HDF. | [3] |
| Solvent | Methanol (MeOH) | A protic solvent that works well with the acidic conditions and helps maintain catalyst activity. | [3] |
| Pressure | 50-100 bar H₂ | Higher hydrogen pressure generally increases the rate of the desired hydrogenation relative to HDF. | [4] |
| Alternative | Rh-CAAC catalyst with HBpin | In dearomatization-hydrogenation (DAH) processes, an excess of pinacol borane (HBpin) can sometimes reduce the amount of HDF. | [12] |
Protocol: Suppressing Hydrodefluorination in 3-Fluoropyridine Hydrogenation
-
To a high-pressure autoclave, add 3-fluoropyridine (1.0 eq.).
-
Add Pearlman's catalyst (20 wt% Pd(OH)₂/C, 5-10 mol%).
-
Add Methanol as the solvent (0.1 M concentration).
-
Add aqueous HCl (1.1 eq.).
-
Seal the vessel, purge with N₂ or Ar, then charge with H₂ gas to 70 bar.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C) for 12-24 hours, monitoring for completion by GC-MS or LC-MS.
-
Upon completion, carefully vent the H₂ gas and purge with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.
-
The product will be the hydrochloride salt. The crude mixture can be concentrated and either used as is or subjected to a basification and extraction workup.
Issue 4: Product is Volatile and Lost During Purification
Question: My fluorinated piperidine product appears to be volatile, and I'm experiencing significant material loss during solvent removal and chromatography. How can I effectively isolate it?
This is a very common issue, as low-molecular-weight, unprotected fluorinated piperidines can have low boiling points. The solution is to convert the product in situ to a less volatile, more easily handled derivative.[3][19]
Protocol: In-Situ Trapping/Protection of Volatile Piperidines
This protocol should be performed immediately after the reaction is complete and before any workup or solvent removal.
-
Cool the completed reaction mixture to 0°C in an ice bath.
-
For Cbz-Protection: Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) and a base like triethylamine (1.5 eq.). Allow to warm to room temperature and stir for 2-4 hours.
-
For TFA-Protection: Add trifluoroacetic anhydride (TFAA) (1.2 eq.) dropwise at 0°C.[12] This is particularly useful after Rh-catalyzed DAH reactions.
-
After the protection reaction is complete (monitor by TLC/LC-MS), proceed with the standard aqueous workup.
-
The resulting protected piperidine will be significantly less volatile and more amenable to purification by standard column chromatography.
References
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]
-
Goti, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Goti, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]
-
Reddy, P. V. G., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]
-
Schäfer, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Schäfer, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
-
Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Research Communities. [Link]
-
Schäfer, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Tota, A., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. [Link]
-
van Niel, M. B., et al. (2005). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [Link]
-
YMSA-0998 and 0990. (N/A). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Campbell, B. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Meyer, C., et al. (2022). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC. [Link]
-
Hammond, G. B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]
-
Gouverneur, V. (2018). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]
-
Anilkumar, G. (2015). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Der Pharma Chemica. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Schäfer, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]
-
Wang, Y., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. [Link]
-
Tota, A., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
-
Kiss, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. European Journal of Organic Chemistry. [Link]
-
Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]
-
Ritter, T. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Goti, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Nairoukh, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
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- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability and Storage of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Welcome to the technical support guide for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol (CAS No. 831169-69-8)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Below, you will find a series of frequently asked questions, troubleshooting guides, and detailed protocols based on established principles of chemical stability for piperidine derivatives and fluorinated amines.
Understanding the Molecule: Key Structural Features and Stability Concerns
To effectively prevent degradation, it is crucial to understand the molecule's structure. {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol possesses three key functional groups that can influence its stability: a secondary amine, a primary alcohol, and a trifluoroethyl moiety on the piperidine core. The piperidine ring itself is a secondary amine, making the compound susceptible to degradation pathways common to amines and alcohols.
Caption: Key functional groups influencing stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of my sample during long-term storage?
The degradation of piperidine-containing compounds is primarily influenced by four factors: temperature, atmosphere (oxygen and moisture), light, and pH.[3][4]
-
Temperature: Elevated temperatures accelerate the kinetics of chemical reactions, including oxidation and other decomposition pathways. While some piperidine compounds can be stable at room temperature for short periods, long-term storage requires refrigeration to minimize degradation.[4]
-
Atmosphere (Oxygen & Moisture):
-
Oxygen: The secondary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation byproducts, often accompanied by discoloration.
-
Moisture: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[5] This moisture can lead to hydrolysis or act as a medium for other reactions.[4][5] The parent compound, 4-Piperidinemethanol, is known to be hygroscopic, a property likely retained in this derivative.[6]
-
-
Light: Exposure to UV light can provide the energy needed to initiate photo-degradation reactions. For some complex piperidine derivatives, UV exposure can cause isomerization.[7] It is a standard practice to protect light-sensitive chemicals from all light sources during storage.[3]
-
Acids and Oxidizers: As a base, the compound will react with acids. It is also crucial to store it away from oxidizing agents to prevent rapid and potentially hazardous reactions.[8][9]
Q2: What are the definitive recommended conditions for the long-term storage of this compound?
To ensure maximum shelf-life and sample integrity, we have consolidated the best practices for storing piperidine derivatives and fluorinated amines into the following table. Adherence to these guidelines provides a self-validating system for maintaining compound quality.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2–8°C | This temperature range is optimal for slowing degradation kinetics without risking freezing, which could cause the compound to crystallize or fall out of any residual solvent.[3] A dedicated, spark-proof laboratory refrigerator is required.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Backfilling the container with an inert gas displaces oxygen and moisture, providing the most effective protection against oxidation and hydrolysis. This is the most critical step for preserving long-term stability. |
| Humidity | Dry Environment (use of desiccants) | Store containers within a desiccator cabinet or a larger secondary container that includes a desiccant like silica gel. This minimizes moisture ingress, which is crucial as amines are often hygroscopic.[3][5] |
| Light | Protection from Light (Amber Vial) | Use amber glass vials or wrap clear vials in aluminum foil to completely block UV and visible light, preventing photo-degradation.[3][10] |
| Container | Tightly Sealed Borosilicate Glass Vial with PTFE-lined Cap | Borosilicate glass is non-reactive. A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent seal against atmospheric exchange and is chemically resistant, preventing contamination from the cap liner.[5] |
Q3: I’ve noticed my solid sample has developed a yellowish or brownish tint. What does this indicate and is the sample still usable?
A change in color, typically to yellow or brown, is a common visual indicator of degradation, most often due to oxidation of the amine functional group.
-
What it means: The presence of color suggests that a portion of your sample has converted to one or more degradation byproducts. The core compound is likely still present, but the overall purity has decreased.
-
Is it usable?: This depends entirely on the sensitivity of your application. For high-precision assays like in vitro pharmacology or in vivo studies, using a discolored sample is strongly discouraged as the impurities could have unintended biological activity or interfere with results. For some synthetic chemistry applications, it might be possible to repurify the material, but this is often not practical.
-
Recommended Action: Before use, you must re-qualify the material. Perform a purity analysis via HPLC (see protocol below) and confirm the identity of the main peak using LC-MS. If the purity is below your experimental threshold (e.g., <95%), the sample should be discarded.
Troubleshooting Guide
This guide connects common observations with potential causes and provides a logical workflow for addressing them.
Caption: Troubleshooting workflow for stability issues.
Analytical Protocols for Stability Assessment
Trustworthiness in research demands that protocols are self-validating. Regularly assessing the purity of your stored compound is the only way to be certain of its quality.
Protocol 1: Routine Purity Assessment via Reverse-Phase HPLC
This protocol is designed as a quick quality control check.
-
Preparation of Stock Solution:
-
Carefully weigh approximately 1 mg of the compound.
-
Dissolve in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution. Ensure complete dissolution.
-
-
Sample Dilution:
-
Dilute the stock solution to a final concentration of approximately 50-100 µg/mL using the mobile phase as the diluent.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (diluent only) followed by your sample.
-
Integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A high-purity sample should show a single major peak.
-
Protocol 2: Identification of Degradants via LC-MS
If new peaks are observed in the HPLC analysis, use LC-MS to gain structural information.
-
Method: Use the same chromatographic conditions as the HPLC method.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode. The piperidine nitrogen is readily protonated.
-
The expected mass for the parent compound [M+H]⁺ is approximately 198.11.
-
Potential Degradant Masses to Look For:
-
[M+O+H]⁺ (~214.11): Suggests oxidation of either the alcohol to an aldehyde/acid or the amine to an N-oxide.
-
[M-2H+O+H]⁺ (~212.10): Suggests oxidation of the primary alcohol to an aldehyde.
-
[M-2H+2O+H]⁺ (~228.09): Suggests oxidation of the primary alcohol to a carboxylic acid.
-
-
Caption: Potential degradation products and their expected masses.
References
- What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
- What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
- PIPERIDINE - Ataman Kimya.
- Analytical Methods - Agency for Toxic Substances and Disease Registry.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (2000, August 11).
- Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis | Analytical Chemistry - ACS Publications. (2021, April 13).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Guidance on Safe Storage of Chemicals in Laboratories.
- A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. (2021, September 1).
- Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office.
- [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol - NextSDS.
- 4-Piperidinemethanol | 6457-49-4 - ChemicalBook. (2026, January 13).
- (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate. (2025, October 31).
- [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | C8H14F3NO | CID 52274441 - PubChem.
Sources
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- 6. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
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- 10. chemos.de [chemos.de]
A Comparative Guide to {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol and its Non-Fluorinated Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol and its non-fluorinated counterpart, focusing on the profound impact of the trifluoroethyl group on key molecular attributes. While direct head-to-head experimental data for these specific analogs is limited in publicly available literature, this guide synthesizes established principles of fluorine chemistry, data from closely related analogs, and validated experimental protocols to offer a scientifically grounded comparison for drug development professionals.
The Rationale for Fluorination: A Strategic Advantage in Drug Design
The introduction of a trifluoroethyl group in place of an ethyl group on a piperidine scaffold is a deliberate and strategic decision aimed at enhancing drug-like properties. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond impart significant changes to a molecule's electronic and metabolic profile.[1] The trifluoroethyl group, in particular, is known to modulate basicity (pKa), lipophilicity (logP), and metabolic stability, all of which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Synthesis of Fluorinated and Non-Fluorinated Piperidine Analogs
The synthesis of both the trifluoroethylated and non-fluorinated piperidine analogs can be efficiently achieved through a multi-step process, with reductive amination being a key transformation. A plausible and efficient synthetic route is outlined below.
Caption: A generalized synthetic workflow for the preparation of N-substituted 4-aminopiperidine derivatives.
The synthesis commences with the commercially available 1-Boc-4-piperidone. Reductive amination with an ammonia source provides the key intermediate, 4-amino-1-Boc-piperidine. This is followed by N-alkylation with either 2,2,2-trifluoroethyl bromide or ethyl bromide. Subsequent removal of the Boc protecting group under acidic conditions yields the respective N-substituted 4-aminopiperidine. The final step involves the introduction of the hydroxymethyl group at the 4-position, which can be achieved through various methods, including ring-opening of an epoxide like glycidol.
Physicochemical Properties: A Tale of Two Amines
The introduction of the three fluorine atoms on the ethyl group has a profound impact on the physicochemical properties of the piperidine analog.
| Property | {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol | Non-Fluorinated Analog | Rationale for Difference |
| pKa | Lower | Higher | The strong electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the nitrogen atom, making it less basic. |
| logP | Higher | Lower | The trifluoromethyl group is significantly more lipophilic than a methyl group, leading to an overall increase in the molecule's lipophilicity.[3] |
| Polar Surface Area | Similar | Similar | The primary contributors to the polar surface area (the hydroxyl and amino groups) remain the same. |
Metabolic Stability: The Fluorine Shield
One of the most significant advantages of trifluoroethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4]
For the non-fluorinated analog, the ethyl group is susceptible to oxidative metabolism, primarily N-dealkylation and oxidation at the carbon alpha to the nitrogen. In contrast, the trifluoroethyl group in the fluorinated analog effectively "shields" the molecule from these metabolic pathways.
Caption: The metabolic blocking effect of the trifluoroethyl group.
This metabolic blocking can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized method for assessing the metabolic stability of a test compound.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds and a positive control (e.g., Verapamil).
-
Pooled Human Liver Microsomes (HLMs).
-
0.5 M Potassium Phosphate Buffer (pH 7.4).
-
NADPH regenerating system.
-
Acetonitrile (ACN) with an internal standard (IS) for quenching.
-
96-well plates.
-
LC-MS/MS system.
Procedure:
-
Prepare working solutions of the test compounds and positive control in a suitable solvent.
-
Prepare the HLM incubation mixture containing the phosphate buffer and microsomes.
-
Add the test compound working solution to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C.
-
Initiate the metabolic reaction by adding the HLM suspension pre-warmed with the NADPH solution.
-
For the T=0 min time point, add the quenching solution before the HLM/NADPH mixture.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold ACN with IS.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein).[6]
Biological Activity: The Ripple Effect of Physicochemical Changes
The alterations in pKa and lipophilicity imparted by the trifluoroethyl group can have a significant impact on the biological activity of the piperidine analog.
-
Receptor Binding: The change in the basicity of the secondary amine can affect its ability to form ionic interactions with acidic residues in a receptor binding pocket. The increased lipophilicity may enhance binding to hydrophobic pockets.
-
Off-Target Effects: The altered physicochemical properties can also influence the compound's interaction with unintended biological targets, potentially leading to a different side effect profile.
-
Blood-Brain Barrier Permeability: The increase in lipophilicity associated with the trifluoroethyl group may enhance the ability of the compound to cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the desired therapeutic target.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a compound to a specific receptor.
Caption: A simplified workflow for a radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radiolabeled ligand (e.g., [³H]-pentazocine for sigma-1 receptors).[7]
-
Unlabeled test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation.[8]
Conclusion
References
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]
-
Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed. Available at: [Link]
-
Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF - ResearchGate. Available at: [Link]
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. Available at: [Link]
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METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill - Annual Reviews. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
-
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | C8H14F3NO | CID 52274441 - PubChem. Available at: [Link]
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
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Bioorganic & Medicinal Chemistry Letters - DNDi. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at: [Link]
-
[1-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride - NextSDS. Available at: [Link]
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[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol - NextSDS. Available at: [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Purity Analysis of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, a meticulous and robust analytical methodology is required to detect and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering the high resolution necessary to separate the API from structurally similar compounds.[1][2]
The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[3][4] This guide provides a comprehensive comparison of strategic approaches to developing and validating a stability-indicating HPLC method for {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5][6]
Analyte Deep Dive: The Challenges of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol (C8H14F3NO) is a polar molecule containing a piperidine ring, a trifluoroethyl group, and a primary alcohol.[7] Two key characteristics present significant analytical challenges:
-
High Polarity: The combination of the amine, hydroxyl group, and the overall structure makes the molecule highly polar. This property can lead to poor retention on traditional reversed-phase (RP-HPLC) columns.[8][9]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making detection by standard UV-Visible detectors challenging, especially at the low concentrations required for impurity analysis.[10][11][12]
These challenges necessitate a careful and comparative selection of both the chromatographic mode and the detection technology.
Part 1: A Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision point that balances sensitivity, selectivity, and robustness. Below, we compare viable strategies for this specific analyte.
Detection Strategy: Seeing the Unseen
Given the weak UV absorbance, alternative detection methods must be considered.
| Detection Method | Principle | Advantages for this Analyte | Disadvantages & Considerations |
| Universal Detectors (CAD, ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures the resulting analyte particles.[12] | Independent of optical properties; universal response. Good for non-chromophoric compounds. Compatible with gradient elution. | Response can be non-linear. Requires volatile mobile phase buffers (e.g., ammonium acetate, ammonium formate). |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent as the analyte passes through.[11] | Universal detector. | Low sensitivity. Not compatible with gradient elution, severely limiting its use in impurity profiling. Temperature sensitive. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Highly specific and sensitive. Provides structural information for impurity identification. | Higher cost and complexity. Ion suppression effects can be a concern. |
| Pre- or Post-Column Derivatization | Chemically modifies the analyte to attach a chromophoric or fluorophoric tag.[11][13][14] | Allows for the use of highly sensitive UV or Fluorescence detectors. | Can be complex, introducing additional steps and potential for variability. Derivatization may not be complete or may produce by-products. |
Recommendation: For robust purity analysis, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) offers the best balance of universality and gradient compatibility. For impurity identification and structural elucidation during development, LC-MS is invaluable.
Chromatographic Mode: Taming a Polar Analyte
The choice of stationary phase is crucial for achieving adequate retention and separation.
| Chromatographic Mode | Stationary Phase Principle | Advantages for this Analyte | Disadvantages & Considerations |
| Reversed-Phase (RP-HPLC) | Non-polar stationary phase (e.g., C18, C8) with a polar mobile phase.[15][16] | Robust and widely used. | Poor retention of highly polar analytes. Requires highly aqueous mobile phases, which can lead to phase collapse on traditional C18 columns. |
| Polar-Modified RP-HPLC | C18 phase with embedded polar groups or polar endcapping.[9][16] | Improved retention for polar compounds compared to standard C18. More stable in highly aqueous mobile phases. | May still offer insufficient retention for very polar analytes. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase (e.g., bare silica, amide, diol) with a high organic content mobile phase.[8][9][17] | Excellent retention for highly polar compounds. High organic mobile phase provides good sensitivity with MS. | Can have longer equilibration times. Sensitive to the water content of the sample diluent. |
Recommendation: HILIC is the most promising approach for retaining and separating {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol and its potentially polar impurities.[8][9] A polar-modified RP phase could be a secondary option if HILIC proves problematic.
Part 2: The Self-Validating System: Forced Degradation Studies
Before validation can begin, the method must be proven to be "stability-indicating." This is achieved through forced degradation studies, where the API is subjected to stress conditions to produce potential degradation products.[1][18] A successful stability-indicating method will be able to separate these newly formed degradants from the main API peak and from each other.[19]
The objective is to achieve a target degradation of 5-20% of the active ingredient.[20] Over-stressing can lead to secondary degradants not relevant to real-world stability.[20]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for a designated time. At time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[20]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[20]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature. At time points, withdraw an aliquot and dilute for analysis.[20]
-
Thermal Degradation: Store the API as a solid powder and in solution at an elevated temperature (e.g., 80°C). Analyze at specified time points.
-
Photolytic Degradation: Expose the API (solid and in solution) to a light source providing combined visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[20] A control sample should be wrapped in aluminum foil to protect it from light.[20]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
The results of this study are foundational. The peak purity of the API should be assessed using a photodiode array (PDA) detector or MS to ensure no degradants are co-eluting.[4] This process inherently validates the method's specificity.
Part 3: Validation Parameters and Experimental Protocols [ICH Q2(R1)]
Once the method is deemed stability-indicating, it must undergo formal validation. The following parameters are essential for a purity method.[3][21]
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[22]
-
Protocol:
-
Analyze a placebo (formulation without API) to demonstrate no interfering peaks at the retention time of the API and its impurities.
-
Analyze the results from the forced degradation study. The method is specific if all degradation products are separated from the API peak (resolution > 1.5).
-
Perform peak purity analysis on the API peak in stressed samples using a PDA or MS detector.
-
Linearity and Range
The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[4]
-
Protocol:
-
Prepare a series of at least five concentrations of the API and its specified impurities, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Accuracy
The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Protocol:
-
Prepare samples of the drug product placebo spiked with the API and its impurities at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (e.g., three concentrations, three replicates each).
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
Precision
The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
The LOQ must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration.
-
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 10%).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution under each condition and assess the impact on retention time, resolution, and peak shape.
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must still be met.
-
No significant change in quantitative results.
-
Part 4: Data Summary and Interpretation
Quantitative data from validation experiments should be summarized in clear, concise tables for easy review and comparison.
Table 1: Example Linearity Data
| Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| LOQ | 0.5 | 15,230 |
| 1 | 2.5 (50%) | 75,105 |
| 2 | 4.0 (80%) | 120,540 |
| 3 | 5.0 (100%) | 150,880 |
| 4 | 6.0 (120%) | 181,230 |
| 5 | 7.5 (150%) | 225,990 |
| Result | r² = 0.9998 | y-intercept = 250.4 |
Table 2: Example Accuracy and Precision Summary
| Level | Spiked Conc. (µg/mL) | Mean Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
|---|---|---|---|---|
| 80% | 4.0 | 99.5 | 0.8 | 1.2 |
| 100% | 5.0 | 100.2 | 0.6 | 1.0 |
| 120% | 6.0 | 100.8 | 0.7 | 1.1 |
Conclusion
The validation of an HPLC method for the purity analysis of a challenging compound like {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol is a systematic process that demands a deep understanding of the analyte's chemistry and regulatory expectations. By comparing different chromatographic and detection strategies, a suitable method can be selected—with HILIC coupled to a universal detector like CAD or ELSD being a prime candidate. The subsequent validation, guided by ICH Q2(R1), involves a series of interconnected experiments from forced degradation to robustness testing. This comprehensive approach ensures the final analytical method is not just a procedure, but a trustworthy, self-validating system capable of guaranteeing the purity, safety, and quality of the drug substance throughout its lifecycle.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Lachman, L., & Gup, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]
-
Welch Materials. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Dong, M. W. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]
-
Borman, P. (2015, July 3). Universal detection in high performance liquid chromatography. European Pharmaceutical Review. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
-
Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol. PubChem. Retrieved from [Link]
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Impact of trifluoroethyl group vs methyl group on piperidine basicity
A Comparative Guide to Piperidine N-Substitution: Trifluoroethyl vs. Methyl Groups and Their Impact on Basicity
In modern medicinal chemistry and chemical biology, the modulation of amine basicity is a critical lever for optimizing pharmacokinetics, target engagement, and safety profiles. The piperidine ring is one of the most ubiquitous structural motifs in drug discovery. However, its native basicity (typically pKa > 9.5) often leads to liabilities such as poor membrane permeability, lysosomal trapping, and hERG channel blockade.
This guide provides an in-depth, objective comparison of N-methylpiperidine and N-(2,2,2-trifluoroethyl)piperidine, detailing the mechanistic causality behind their divergent physicochemical properties and providing self-validating protocols for experimental verification.
The fundamental difference between a methyl group and a 2,2,2-trifluoroethyl group lies in their electronic properties.
-
N-Methylpiperidine: The methyl group is weakly electron-donating via hyperconjugation. This increases the electron density on the piperidine nitrogen, making its lone pair highly available to accept and stabilize a proton. Consequently, N-methylpiperidine is a strong organic base with a pKa of 10.08[1].
-
N-(2,2,2-Trifluoroethyl)piperidine: The substitution of three hydrogen atoms for highly electronegative fluorine atoms creates a strong electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds, pulling electron density away from the nitrogen atom[2]. The reduced electron density of the nitrogen's lone pair makes protonation thermodynamically less favorable, resulting in a dramatic basicity drop of approximately 3.3 log units, yielding a pKa of 6.79[3].
This attenuation keeps the amine largely non-ionized at physiological pH (7.4), which profoundly alters its absorption, distribution, metabolism, and excretion (ADME) profile[2].
Mechanistic pathway illustrating how trifluoroethyl substitution alters piperidine ADME properties.
Quantitative Data Comparison
The following table summarizes the physicochemical and pharmacological impact of these two substituents. The ionization percentage at pH 7.4 is calculated using the Henderson-Hasselbalch equation.
| Property | N-Methylpiperidine | N-(2,2,2-Trifluoroethyl)piperidine |
| Experimental pKa | 10.08[1] | 6.79[3] |
| Electronic Effect | Electron-donating (+I) | Strongly electron-withdrawing (-I) |
| % Ionized at pH 7.4 | > 99.8% (Cationic) | ~ 19.7% (Mostly Neutral) |
| Lipophilicity (LogD at 7.4) | Low (Highly hydrophilic due to charge) | High (Neutral species partitions into lipids) |
| Membrane Permeability | Poor (Requires active transport/paracellular) | Excellent (Passive transcellular diffusion) |
| hERG Toxicity Risk | High (Protonated amine binds hERG cavity) | Low (Lack of positive charge mitigates binding) |
Field-Proven Insights: Case Studies in Drug Design
The strategic replacement of a basic alkyl group with a fluoroalkyl group is a proven tactic in drug discovery. For instance, during the development of CPI-1205 (a potent EZH2 inhibitor for B-cell lymphomas), researchers found that an unsubstituted basic piperidine (pKa ~9.7) suffered from poor cellular potency. By incorporating fluorinated alkyl groups (such as a trifluoroethyl or difluoroethyl motif), the pKa was attenuated to ~7.6–8.2. This modest decrease in basicity resulted in a 10-fold gain in cellular potency by enhancing membrane permeability and reducing non-specific binding[4].
Similarly, in the design of RuBisCO-mimetic carbon capture systems, fluorination of alkylamines (e.g., (2,2,2-trifluoroethyl)butylamine) depressed the ammonium ion pKa from 10.74 down to 6.05. This allowed the amine to remain unprotonated at lower pH levels, facilitating efficient CO2 capture via carbamylation[5][6].
Self-Validating Experimental Protocol: pKa Determination
To ensure scientific integrity, the determination of pKa must not rely on a single methodology. Potentiometric titration provides a macroscopic pKa but can be skewed by the limited aqueous solubility of the neutral trifluoroethyl free base. Therefore, we employ a self-validating system combining potentiometry with 1 H-NMR titration. NMR titration tracks the specific chemical shift of the α -protons (which deshield upon protonation), providing a microscopic, structurally-confirmed pKa that validates the potentiometric curve.
Step-by-Step Methodology
Phase 1: Potentiometric Titration
-
Sample Preparation: Dissolve 2.0 mmol of the piperidine derivative in 50 mL of a 0.15 M KCl aqueous solution (to maintain constant ionic strength). If the trifluoroethyl derivative exhibits poor solubility, use a methanol/water cosolvent system (e.g., 30% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.
-
Acidification: Lower the pH to ~2.0 using standardized 0.1 N HCl to ensure the amine is fully protonated.
-
Automated Titration: Titrate with standardized 0.1 N NaOH under a nitrogen atmosphere (to prevent CO 2 absorption) at a constant temperature of 25.0 ± 0.1 °C.
-
Data Acquisition: Record the pH after each titrant addition (0.05 mL increments) once the electrode reading stabilizes.
Phase 2: 1 H-NMR Titration (Cross-Validation)
-
Sample Preparation: Prepare a 10 mM solution of the piperidine derivative in 90% H 2 O / 10% D 2 O.
-
Titration Series: Prepare 10-12 aliquots and adjust the pH of each across a range of 4.0 to 12.0 using DCl and NaOD. Record the exact pH of each aliquot using a micro-pH electrode.
-
NMR Acquisition: Acquire a 1D 1 H-NMR spectrum for each aliquot at 25 °C with water suppression.
-
Signal Tracking: Track the chemical shift ( δ ) of the piperidine α -protons (adjacent to the nitrogen). The shift will move downfield as the amine becomes protonated.
Phase 3: Data Synthesis
-
Fit the potentiometric volume-pH data to the Henderson-Hasselbalch non-linear regression model to extract the macroscopic pKa.
-
Fit the NMR chemical shift vs. pH data to the equation: δobs=1+10(pKa−pH)δacid⋅10(pKa−pH)+δbase
-
Validation: The pKa derived from the NMR inflection point must match the potentiometric pKa within ±0.1 units.
Self-validating experimental workflow for precise amine pKa determination.
References
-
LookChem: N-Methylpiperidine Chemical Properties and pKa Data URL:[Link]
-
Drug Hunter: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides URL:[Link]
-
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Comparative metabolic stability of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol vs standard scaffolds
An In-Depth Guide to the Metabolic Stability of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol Compared to Standard Medicinal Chemistry Scaffolds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising hit to a clinical therapeutic, its metabolic profile is a critical determinant of success or failure. Metabolic stability, the measure of a compound's resistance to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic properties, such as half-life, bioavailability, and in vivo exposure.[1][2][3] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[3][4]
Early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic profiles, reducing late-stage attrition and development costs.[4][5] This guide provides a comparative analysis of the metabolic stability of a novel scaffold, {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, against commonly used scaffolds in medicinal chemistry. We will delve into the structural features that govern metabolic fate and present a series of industry-standard in vitro and in vivo experiments to objectively evaluate performance.
The core hypothesis is that the strategic incorporation of a trifluoroethyl group and the inherent stability of the piperidine core in the novel scaffold will confer significant metabolic advantages over more conventional, metabolically vulnerable structures.
The Scaffolds Under Investigation
A scaffold is the core structure of a molecule upon which modifications are made to optimize therapeutic properties.[6] For this comparative guide, we evaluate our novel scaffold against three standard scaffolds, each chosen to represent a common metabolic liability.
Caption: Structures of the novel scaffold and representative standard scaffolds with known metabolic liabilities.
Part 1: In Vitro Metabolic Stability Assessment
The initial evaluation of metabolic stability is performed using in vitro systems that contain the primary drug-metabolizing enzymes.[1][7] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and widely used source of Phase I enzymes like CYPs and some Phase II enzymes.[4]
Experiment 1: Human Liver Microsomal (HLM) Stability Assay
The objective of this assay is to determine the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[4][7] Compounds are incubated with HLMs in the presence of the necessary cofactor, NADPH, and the rate of parent compound depletion is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Experimental Rationale: This high-throughput screen is the first-line defense to quickly identify and deprioritize metabolically labile compounds.[9] We include Verapamil and Dextromethorphan as positive controls, representing high and moderate clearance compounds, respectively, to validate the metabolic activity of the microsome batch.
Comparative Data: HLM Stability
| Scaffold | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| Novel Scaffold | > 60 | < 10 | Low Clearance |
| Scaffold A (N-Benzylaniline) | 8.5 | 81.5 | High Clearance |
| Scaffold B (2-Methylfuran) | 15.2 | 45.6 | High Clearance |
| Scaffold C (Simple Piperidine) | 25.0 | 27.7 | Moderate Clearance |
| Verapamil (Control) | 7.9 | 87.7 | High Clearance |
| Dextromethorphan (Control) | 21.3 | 32.5 | Moderate Clearance |
Analysis of Microsomal Stability: The novel scaffold demonstrates exceptional metabolic stability with a half-life exceeding 60 minutes and minimal intrinsic clearance. This starkly contrasts with the standard scaffolds.
-
Scaffold A (N-Benzylaniline) is rapidly metabolized, likely through N-debenzylation and aromatic hydroxylation, common pathways for such structures.
-
Scaffold B (2-Methylfuran) also shows high clearance, consistent with the known metabolic instability of furan rings, which can be oxidized to form reactive intermediates.[10]
-
Scaffold C (Simple Piperidine) exhibits moderate clearance, likely driven by N-dealkylation or oxidation at the carbon alpha to the nitrogen.[11][12]
The superior stability of the novel scaffold can be attributed to two key features. First, the introduction of fluorine atoms is a well-established strategy to block sites of oxidative metabolism.[13][14] The strong carbon-fluorine bond is highly resistant to cleavage by CYP enzymes compared to a carbon-hydrogen bond.[15] Second, the 4,4-disubstitution pattern on the piperidine ring may sterically hinder access by metabolic enzymes to the ring nitrogens or adjacent carbons.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
-
Preparation of Reagents:
-
Test compounds and controls (Verapamil, Dextromethorphan) are prepared as 1 mM stock solutions in DMSO. A working solution of 1 µM is prepared in 100 mM potassium phosphate buffer (pH 7.4).
-
Pooled human liver microsomes (e.g., from Corning) are thawed at 37°C and diluted to a final concentration of 0.5 mg/mL in phosphate buffer. [16] * An NADPH regenerating system (e.g., NADPH-A and NADPH-B, Corning) is prepared according to the manufacturer's instructions. This provides a sustained source of the essential cofactor.
-
-
Incubation Procedure:
-
In a 96-well plate, the HLM solution is pre-warmed at 37°C for 5 minutes.
-
The test compound working solution is added to the HLM solution and pre-incubated for another 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system. [8] * Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
The reaction at each time point is immediately stopped (quenched) by transferring the aliquot to a new plate containing ice-cold acetonitrile (ACN) with a suitable internal standard (e.g., Tolbutamide) to precipitate the microsomal proteins. [9] * The plate is centrifuged at 4000 rpm for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
The supernatant is transferred to a new plate for analysis.
-
The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method, monitoring a specific mass transition for the compound and the internal standard. [9][17]5. Data Analysis:
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear regression (k) is determined.
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic clearance (CLint) is calculated as: (0.693 / t½) * (1 / mg/mL microsomal protein). [8]
-
Protocol 2: Cytochrome P450 (CYP) Inhibition IC50 Assay
-
Assay System: Pooled human liver microsomes (0.2 mg/mL) are used as the enzyme source.
-
Incubation:
-
Test compounds are serially diluted (e.g., 8 concentrations from 0.1 to 100 µM) and pre-incubated with microsomes and a specific CYP probe substrate (e.g., Phenacetin for CYP1A2) in phosphate buffer at 37°C. [18] * The reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out for a short, linear-rate time (e.g., 10 minutes).
-
-
Analysis:
-
The reaction is quenched with cold ACN containing an internal standard.
-
Samples are processed as described in the HLM protocol.
-
The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS. [19]4. Data Analysis:
-
The rate of metabolite formation is plotted against the logarithm of the inhibitor (test compound) concentration.
-
The IC50 value, the concentration causing 50% inhibition of enzyme activity, is determined using a four-parameter logistic fit. [18]
-
Protocol 3: In Vivo Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) are used. Animals are cannulated (jugular vein) for ease of blood sampling.
-
Dosing:
-
IV Group: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in saline) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a dose of 1 mg/kg.
-
-
Blood Sampling:
-
Blood samples (~100 µL) are collected from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
-
-
Sample Processing & Bioanalysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma samples are prepared for analysis, typically by protein precipitation with ACN containing an internal standard.
-
Drug concentrations in the plasma are determined using a validated LC-MS/MS bioanalytical method. [20][21][22]5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). [23] * Key parameters including AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½ (Half-life) are calculated.
-
Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. [23]
-
References
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Benchmarking Binding Affinity of Ligands Containing the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol Moiety: A Comparative Guide
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role as a versatile building block in a multitude of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the binding affinity of ligands incorporating the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety. In the absence of publicly available, direct binding data for this specific chemical entity, this guide will establish a benchmark by drawing comparisons with structurally related piperidine derivatives that have well-documented biological activities.
We will delve into the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key biological targets, including the histone methyltransferase EZH2, sigma receptors, and enzymes within the fungal ergosterol biosynthesis pathway. This comparative approach will provide valuable insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the piperidine framework.
Comparative Analysis of Structurally Related Piperidine Derivatives
To establish a reasonable benchmark for the binding affinity of ligands containing the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety, we will examine the biological data of closely related compounds. The following sections detail the binding affinities and biological activities of these analogs against their respective targets.
EZH2 Inhibition by a Close Structural Analog: CPI-1205
The most structurally pertinent analog with available data is CPI-1205, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[3] CPI-1205 is an orally bioavailable, indole-based small molecule that features a 1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole core.[3][4] This compound selectively targets the catalytic pocket of both wild-type and mutated forms of EZH2, leading to a reduction in the methylation of histone H3 on lysine 27 (H3K27).[5] This epigenetic modification is crucial for the regulation of gene expression, and its dysregulation is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[6][7]
| Compound | Target | Biochemical IC50 (wild-type EZH2) | Cellular H3K27me3 IC50 | Reference |
| CPI-1205 | EZH2 | 2.2 nM | 32 nM | [3] |
Table 1: Binding Affinity of the EZH2 inhibitor CPI-1205.
The trifluoroethyl group on the piperidine nitrogen of CPI-1205 is a key feature shared with our moiety of interest. The high potency of CPI-1205 suggests that the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol core could also be a valuable scaffold for developing EZH2 inhibitors. Structure-activity relationship studies on similar EZH2 inhibitors have shown that modifications to the piperidine and its substituents can significantly impact both potency and selectivity against other histone methyltransferases like EZH1.[8][9][10]
Sigma Receptor Modulation by Piperidine Derivatives
Piperidine derivatives are well-represented as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[11][12] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[13][14][15]
A study of piperidine and piperazine derivatives revealed that the piperidine moiety is a critical structural element for high affinity at the σ1 receptor.[11] For instance, compound 5 in the study, a piperidine derivative, exhibited a high affinity for the σ1 receptor with a Ki of 3.64 nM, while its piperazine analog showed significantly lower affinity.[11]
| Compound | Core Structure | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
| Compound 5 | Piperidine | 3.64 | - | [11] |
| Compound 11 | Piperidine | 4.41 | - | [11] |
| Compound 19 | Piperidine | 11.8 | 1051 | [16] |
| Haloperidol (Reference) | Piperidine | 2.5 | - | [1] |
Table 2: Binding Affinities of Representative Piperidine Derivatives at Sigma Receptors.
These findings suggest that the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety could potentially interact with sigma receptors. The nature of the substituents on the piperidine nitrogen and the 4-position are known to influence affinity and selectivity for σ1 versus σ2 receptors.[4][17]
Antifungal Activity via Ergosterol Biosynthesis Inhibition
4-aminopiperidine derivatives have been identified as a novel class of antifungal agents that target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[18][19][20] These compounds have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[18]
| Compound | Core Structure | Antifungal Activity (MIC range against Candida spp.) | Antifungal Activity (MIC range against Aspergillus spp.) | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine | 4-Aminopiperidine | 1–4 µg/mL | 1–8 µg/mL | [18] |
| N-dodecyl-1-phenethylpiperidin-4-amine | 4-Aminopiperidine | 1–4 µg/mL | 1–8 µg/mL | [18] |
Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives.
The structural similarity of the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety to these 4-aminopiperidines suggests that it could also exhibit antifungal properties by targeting the same pathway. The lipophilicity and the nature of the substituent on the piperidine nitrogen are key determinants of antifungal potency.[18]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with the biological targets of these piperidine derivatives is crucial for rational drug design.
EZH2 and the PRC2 Complex in Cancer
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[10] In normal B-cell development, EZH2 plays a pivotal role in the germinal center reaction by silencing genes involved in cell cycle checkpoints and differentiation.[6][21] However, overexpression or activating mutations of EZH2 are common in B-cell lymphomas, leading to aberrant gene silencing and tumor progression.[7][22] Inhibition of EZH2 by compounds like CPI-1205 can reactivate tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[23][24]
Caption: Overview of Sigma-1 receptor signaling.
Ergosterol Biosynthesis Pathway in Fungi
The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity and is a major target for antifungal drugs. [25][26][27]Ergosterol is the fungal equivalent of cholesterol in mammals. [28]Piperidine-based antifungals, like the 4-aminopiperidine derivatives discussed, inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase. [18]This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. [29][30]
Caption: Simplified ergosterol biosynthesis pathway highlighting enzyme targets.
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity is a critical step in drug discovery. Several robust methods are available, each with its own advantages and applications.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and accuracy. [31][32][33] Principle: This assay measures the binding of a radioactively labeled ligand to a receptor. In a competition assay format, a fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.
Step-by-Step Protocol (Competition Assay):
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. [34] * Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay). [34]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation. [34]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [34]
-
Caption: Workflow for a radioligand binding assay.
Cell-Based Assays for Target Engagement
In addition to biochemical assays, cell-based assays are essential for confirming the activity of a compound in a more physiologically relevant context.
Principle: For a target like EZH2, a cell-based assay can measure the downstream effect of its inhibition, such as the reduction in global H3K27me3 levels or the inhibition of cancer cell proliferation.
Step-by-Step Protocol (Cell Proliferation Assay):
-
Cell Culture:
-
Culture cancer cell lines known to be dependent on the target of interest (e.g., EZH2-mutant DLBCL cell lines for an EZH2 inhibitor). [35]
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 6 days for EZH2 inhibitors). [36]
-
-
Viability Assessment:
-
At the end of the treatment period, measure cell viability using a suitable method, such as the CellTiter-Glo luminescent cell viability assay, which quantifies ATP levels. [35]
-
-
Data Analysis:
-
Plot the cell viability as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
While direct binding affinity data for ligands containing the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety remains to be publicly disclosed, this guide provides a robust framework for benchmarking its potential activity. Through a comparative analysis of structurally related compounds, we have highlighted its potential as a scaffold for targeting a diverse range of biological entities, including EZH2, sigma receptors, and fungal enzymes. The high potency of the EZH2 inhibitor CPI-1205, which shares the key trifluoroethylpiperidine feature, is particularly encouraging.
The detailed experimental protocols and pathway diagrams presented herein offer a practical resource for researchers aiming to synthesize and evaluate novel derivatives based on this promising chemical scaffold. Future studies should focus on the direct synthesis and biological characterization of ligands containing the {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol moiety to validate the hypotheses put forth in this guide and to fully elucidate its therapeutic potential.
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Garapaty-Rao, S., et al. (2016). Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors. Journal of Medicinal Chemistry, 59(16), 7629–7647. [Link]
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Song, Y., et al. (2025). The biosynthesis pathway of ergosterol in fungi. The diagram... ResearchGate. [Link]
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Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]
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Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(13), 2446–2461. [Link]
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Yap, D. B., & Chu, J. (2020). Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas. Cancers, 12(9), 2469. [Link]
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Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Current Medicinal Chemistry, 16(26), 3465–3483. [Link]
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Hon, K., & Zhang, C. (2019). EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications. Journal of Hematology & Oncology, 12(1), 126. [Link]
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Alcalá-Franco, B., et al. (2021). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Frontiers in Fungal Biology, 2, 686191. [Link]
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Creative Biolabs. (n.d.). Ergosterol Biosynthesis - Antifungal Drug Discovery. Retrieved March 22, 2026, from [Link]
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Knutson, S. K., et al. (2020). Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. Journal of Biological Chemistry, 295(44), 14947–14960. [Link]
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Song, Y., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 11(4), 363. [Link]
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Garcia-Rubio, R., et al. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01633-18. [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 597692. [Link]
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Johnson, C. N., et al. (2016). EZH2 inhibition re-sensitizes multidrug resistant B-cell lymphomas to etoposide mediated apoptosis. Oncoscience, 3(1-2), 48–59. [Link]
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Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol
For laboratory professionals engaged in the synthesis, handling, and application of novel chemical entities, a robust understanding of safety protocols is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, a compound characterized by a piperidine core and a trifluoroethyl group. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive safety strategy can be formulated by analyzing the hazards associated with its structural components: the piperidine moiety and the trifluoroethyl group. The GHS classification for the closely related compound, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[1]. This guide is designed to provide essential, immediate safety and logistical information to ensure the well-being of researchers and the integrity of their work.
Hazard Analysis: A Tale of Two Moieties
The potential hazards of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol are best understood by dissecting its structure.
-
The Piperidine Backbone: Piperidine and its derivatives are secondary amines known for their basicity and potential to cause skin and respiratory irritation. The safety data sheet for a similar compound, 4-Piperidinemethanol, classifies it as causing severe skin burns and eye damage[2][3]. Therefore, any handling protocol must assume a high potential for corrosive action upon contact.
-
The Trifluoroethyl Group: The presence of fluorine atoms significantly alters the chemical's properties. Trifluoroethanol, a related compound, is a toxic substance that can cause serious eye damage and may have effects on fertility[4]. Fluorinated compounds can also be persistent in the environment, necessitating careful disposal[5].
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles and a full-face shield.[6][7] | The high likelihood of severe eye damage or burns necessitates both impact and splash protection. A face shield is mandatory when there is a risk of splashes, especially when handling larger quantities or during reactions that could become exothermic[7][8]. |
| Hand Protection | Double gloving with a chemical-resistant outer glove over a liner. | Given the corrosive nature of piperidine derivatives and the potential for skin absorption of fluorinated compounds, a single pair of gloves is insufficient. Nitrile gloves are a common choice for general chemical resistance, but for prolonged contact or immersion, consulting a glove manufacturer's chemical resistance guide is essential[8]. |
| Body Protection | A flame-resistant (FR) lab coat (NFPA 2112 compliant) and long pants and closed-toe shoes.[6] | A lab coat is the minimum requirement to protect against splashes. Synthetic clothing should be avoided as it can melt in the event of a fire[6]. Long pants and fully enclosed shoes are non-negotiable to prevent skin exposure[6]. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9] | Due to the potential for respiratory irritation, all handling of the solid compound and its solutions should be conducted within a certified chemical fume hood[10]. If there is a risk of generating dust or aerosols, a respirator becomes mandatory[9]. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the cornerstone of safe laboratory practice.
Receiving and Storage
-
Upon receipt, immediately inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[11].
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
The following workflow is designed to minimize exposure and ensure a controlled environment.
Caption: A stepwise workflow for the safe handling of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[12]. |
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination.
Caption: Decision-making process for the proper disposal of waste.
All waste streams containing this compound must be treated as hazardous waste.[9]
-
Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be collected in a designated, labeled, and sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions and quenched reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: Glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[10]
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental disposal company.[9] High-temperature incineration is the preferred method for the destruction of fluorinated organic compounds.[10]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with {4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-YL}methanol, ensuring both personal safety and environmental responsibility.
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